Technical Documentation Center

2-(2-(Piperazin-1-yl)ethoxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid
  • CAS: 197969-01-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid: Properties, PROTAC Applications, and Synthetic Utility

Executive Summary As a Senior Application Scientist navigating the intersection of medicinal chemistry and analytical quality control, I frequently encounter bifunctional molecules that serve dual roles in the pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of medicinal chemistry and analytical quality control, I frequently encounter bifunctional molecules that serve dual roles in the pharmaceutical ecosystem. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0) is a prime example. In early-stage drug discovery, it is a highly sought-after building block utilized as a 1[1]. Conversely, in late-stage manufacturing, it is a critical degradation product—often designated as2[2]—requiring rigorous analytical monitoring.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its strategic utility in Targeted Protein Degradation (TPD), and self-validating protocols for both its synthetic application and analytical detection.

Molecular Architecture & Physicochemical Profiling

The structural logic of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid dictates its utility. The molecule is composed of two distinct functional domains:

  • The Piperazine Ring: Provides a secondary amine that serves as a rigid, basic center. This allows for facile N-alkylation or Buchwald-Hartwig cross-coupling while improving the aqueous solubility of the parent molecule.

  • The Ethoxyacetic Acid Tail: Acts as a minimal polyethylene glycol (PEG1) spacer terminating in a carboxylic acid, primed for standard amide coupling chemistries.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Scientific Significance
CAS Number 197969-01-0Unique identifier for regulatory and procurement compliance[1].
Molecular Formula C8H16N2O3Defines the atomic composition and heteroatom density[1].
Molecular Weight 188.23 g/mol Low MW minimizes the bulk added to PROTACs, preserving cell permeability[1].
LogP (Estimated) -1.2 to -0.5High hydrophilicity prevents non-specific hydrophobic aggregation in assays.
pKa (Amine) ~9.8Ensures protonation at physiological pH, aiding in salt formation and solubility.

Application I: Targeted Protein Degradation (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is not merely a structural bridge; it actively dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase).

The Causality of Linker Selection: Pure PEG chains are highly flexible, which can lead to a severe entropic penalty when the PROTAC must adopt a constrained conformation to induce protein-protein interactions. By utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, chemists introduce a degree of conformational restriction via the piperazine ring. This rigidity lowers the entropic barrier for ternary complex formation while the ethoxyacetic acid moiety maintains the necessary hydrogen-bonding interactions to ensure aqueous solubility.

PROTAC_Mechanism POI Protein of Interest (POI) Ligand Linker 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (PROTAC Linker) POI->Linker N-Alkylation / Amidation E3 E3 Ligase Ligand (e.g., VHL/CRBN) Linker->E3 Amide Coupling

Fig 1: Assembly of a PROTAC molecule utilizing the piperazine-PEG linker.

Protocol A: Self-Validating Amide Coupling for PROTAC Synthesis

To attach the carboxylic acid terminus of the linker to an amine-bearing E3 ligase ligand (e.g., a VHL ligand derivative), a highly controlled amide coupling is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid and 1.05 eq of the E3 ligase amine in anhydrous DMF (0.1 M). Causality: Anhydrous conditions prevent the competitive hydrolysis of the coupling reagent.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Activation: Cool the reaction to 0°C and add 1.1 eq of HATU. Causality: Cooling mitigates the exothermic activation step, preventing potential epimerization or side-product formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The system is validated to proceed ONLY if the extracted ion chromatogram (EIC) shows >95% conversion to the target mass and the disappearance of the linker mass (m/z 189.1 [M+H]+). If unreacted linker >5%, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Application II: Pharmaceutical Impurity Profiling

Beyond drug discovery, this molecule is heavily monitored in the generic pharmaceutical industry. It is the core aliphatic side chain of the blockbuster antihistamine Cetirizine (and its enantiomer, Levocetirizine). Under extreme oxidative or hydrolytic stress during manufacturing or prolonged storage, the N-benzhydryl bond of Cetirizine can cleave, releasing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, officially cataloged as .

Cetirizine_Pathway Cetirizine Cetirizine API (Active Pharmaceutical Ingredient) Hydrolysis Oxidative / Hydrolytic Stress Cetirizine->Hydrolysis Impurity 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Impurity 22) Hydrolysis->Impurity Benzhydryl 4-Chlorobenzhydryl Cleavage Product Hydrolysis->Benzhydryl

Fig 2: Degradation pathway of Cetirizine yielding Impurity 22 under stress conditions.

Protocol B: Self-Validating HPLC Detection of Impurity 22

Because 2-(2-(Piperazin-1-yl)ethoxy)acetic acid lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is inadequate. Detection requires low-wavelength UV (210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

Table 2: Analytical Method Parameters for Impurity Detection
ParameterSpecificationCausality / Rationale
Column C18 (150 x 4.6 mm, 3 µm)Provides optimal retention for polar aliphatic amines.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to suppress silanol interactions and improve piperazine peak shape.
Mobile Phase B AcetonitrileElutes the highly retained, intact Cetirizine API.
Detection Mode CAD or MS (ESI+)Required due to the molecule's lack of a conjugated pi-system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Cetirizine API batch in Mobile Phase A to a concentration of 1 mg/mL.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes to ensure the polar impurity elutes early, while the lipophilic API elutes later.

  • Self-Validation Checkpoint: Prior to batch analysis, inject a blank (diluent) followed by a System Suitability Standard (containing 0.15% w/w Impurity 22 spiked into Cetirizine). The analytical run is validated ONLY if the resolution ( Rs​ ) between Impurity 22 and the API is > 3.0, and the signal-to-noise (S/N) ratio for Impurity 22 is ≥ 10. If S/N < 10, the CAD/MS detector settings must be recalibrated before proceeding.

References

  • MedChemExpress. "2-(2-(Piperazin-1-yl)ethoxy)acetic acid | PROTAC Linker".
  • CleanChem Lab. "Cetirizine Impurity 22 | CAS No: 197969-01-0".
  • Simson Pharma Limited. "2-(2-(piperazin-1-yl)ethoxy)acetic acid | CAS No- NA".

Sources

Exploratory

Technical Guide: Solubility and Handling of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid in DMSO and Organic Solvents

Executive Summary In the rapidly evolving field of targeted protein degradation, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0) has emerged as a critical, highly polar PROTAC linker[1]. While its short PEG-li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0) has emerged as a critical, highly polar PROTAC linker[1]. While its short PEG-like ether linkage and piperazine moiety provide excellent physicochemical properties for final drug candidates (such as its historical use as a key intermediate in the synthesis of the antihistamine Cetirizine[2]), these same structural features present unique solubility challenges during in vitro handling and chemical synthesis.

This whitepaper provides an authoritative, causality-driven guide to the solubility profile of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid. By understanding the thermodynamic and acid-base equilibria governing this molecule, researchers can optimize their solvent selection, avoid catastrophic precipitation during amide couplings, and ensure the integrity of their stock solutions.

Physicochemical Profiling & The Causality of Solubility

To master the handling of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, one must first analyze its structural causality. The molecule (Molecular Weight: 188.22 g/mol ) contains three distinct functional regions:

  • A Secondary Amine (Piperazine ring): Highly basic, with a predicted pKa≈9.0−9.5 .

  • A Carboxylic Acid: Highly acidic, with a predicted pKa≈3.5 .

  • An Ether Linkage: Provides flexibility and hydrogen-bond acceptor capabilities.

The Zwitterionic Effect

At a neutral pH (or in neutral, non-polar solvents), the acidic proton from the carboxylic acid transfers to the basic piperazine nitrogen. This creates a zwitterion —a molecule with distinct positive and negative electrical charges.

Causality in Solvent Selection: Because zwitterions form strong intermolecular ionic networks, it requires a solvent with a high dielectric constant to break these bonds and solvate the individual ions.

  • Why DMSO and DMF succeed: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar aprotic solvents. They possess high dielectric constants that effectively shield the ionic charges of the zwitterion, resulting in rapid and near-complete dissolution[3].

  • Why DCM and THF fail: Dichloromethane (DCM) and Tetrahydrofuran (THF) lack the polarity to disrupt the zwitterionic lattice. If you attempt to dissolve the pure powder in DCM, it will remain an intractable suspension.

  • The Base-Intervention Strategy: To force dissolution in non-polar solvents like DCM (e.g., for Boc-protection workflows), you must add a lipophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid and prevents zwitterion oligomerization, rendering the molecule lipophilic enough to dissolve.

Quantitative Solubility Matrix

The following table summarizes the solubility of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid across standard laboratory solvents. Data is synthesized from standard PROTAC linker handling protocols and structural analogs[4].

SolventPolarity IndexSolvation MechanismEstimated SolubilityHandling Notes
DMSO 7.2High dielectric shielding of zwitterion> 50 mg/mL Ideal for long-term stock solutions. Requires 5 min sonication.
DMF 6.4Polar aprotic disruption of H-bonds> 50 mg/mL Primary choice for HATU/EDCI amide coupling reactions.
Water 10.2Complete ionic hydration> 50 mg/mL Highly soluble; however, aqueous stocks degrade via hydrolysis over time.
Methanol 5.1Protic hydrogen bonding~ 15 - 25 mg/mL Good for salt exchange; avoid in esterification/amidation workflows.
DCM 3.1Poor ionic shielding< 1 mg/mL Insoluble unless ≥2.0 eq of DIPEA or TEA is added to the suspension.

Logical Workflows for Solvent Selection

Choosing the correct solvent is not merely a matter of solubility; it is a matter of reaction compatibility. The Graphviz diagram below illustrates the decision-making logic an application scientist must follow when utilizing this linker.

G Start Solvent Selection Logic DMSO DMSO / DMF (High Polarity, Aprotic) Start->DMSO Best for Stock MeOH MeOH / EtOH (Protic, Polar) Start->MeOH Protic Needs DCM DCM / THF (Low Polarity) Start->DCM Biphasic/Non-polar App1 PROTAC Amide Coupling (High Solubility, Good for HATU) DMSO->App1 App2 Deprotection / Salt Exchange (Good Solvation of Zwitterion) MeOH->App2 App3 Boc-Protection / Extraction (Requires Base to Dissolve) DCM->App3

Decision tree for solvent selection based on the target chemical application.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Each includes a verification step to confirm that the physical state of the molecule matches the theoretical expectations.

Protocol A: Preparation of a 100 mM Stock Solution in DMSO

Hygroscopic DMSO has a significant impact on the solubility of the product; always use newly opened, anhydrous DMSO[5].

  • Equilibration: Allow the sealed vial of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Under an inert nitrogen or argon atmosphere, weigh exactly 18.82 mg of the powder into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture for 60 seconds. The solution will likely appear cloudy initially due to the zwitterionic crystalline lattice.

  • Sonication (Causality Step): Place the vial in an ultrasonic water bath at room temperature for 5 to 10 minutes. The acoustic cavitation provides the localized activation energy required to break the intermolecular ionic bonds.

  • Validation: Visually inspect the vial against a light source. The solution must be completely clear and colorless. If particulates remain, add an additional 100 µL of DMSO and re-sonicate.

  • Storage: Aliquot into single-use tubes and store at -20°C.

G A 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Powder, CAS: 197969-01-0) B Weighing under Inert Atmosphere A->B C Solvent Addition (Anhydrous DMSO) B->C D Vortex & Sonication (5-10 mins) C->D E Visual Inspection (Clear Solution?) D->E F Sterile Filtration (0.22 µm PTFE) E->F G Aliquoting & Storage (-20°C, Desiccated) F->G

Workflow for the preparation and storage of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid stock solutions.

Protocol B: Amide Coupling in DMF (HATU-Mediated)

When integrating this linker into a PROTAC via the secondary amine, DMF is the superior solvent choice over DCM.

  • Dissolution: Dissolve 1.0 eq of the target carboxylic acid (the E3 ligase ligand or warhead) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes at room temperature to form the active OAt ester.

  • Linker Addition: Add 1.1 eq of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid directly to the reaction mixture.

  • Base Adjustment (Causality Step): Add an additional 2.0 eq of DIPEA. Why? The linker brings its own carboxylic acid proton, which will immediately protonate the piperazine nitrogen, killing its nucleophilicity. The extra base ensures the piperazine remains deprotonated and nucleophilic.

  • Validation: Monitor the reaction via LC-MS. The high polarity of the product means it will elute very early on a standard C18 reverse-phase column.

References

  • LookChem. "Cetirizine hydrochloride Chemical Properties." LookChem, [Link]

Sources

Foundational

Engineering Targeted Protein Degradation: A Technical Whitepaper on 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins[1]. In the architecture of a PROTAC, the linker...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins[1]. In the architecture of a PROTAC, the linker connecting the Protein of Interest (POI) ligand to the E3 ligase recruiting ligand is not merely a passive spacer. It profoundly dictates the physicochemical properties, cellular permeability, and ternary complex stability of the final degrader[2].

Among advanced linker architectures, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0) has emerged as a highly versatile, heterobifunctional building block[3]. This whitepaper provides an in-depth analysis of the safety profile, handling guidelines, and synthetic integration of this compound, establishing self-validating protocols for seamless PROTAC assembly.

Physicochemical Profiling & Mechanistic Rationale

Traditional pure polyethylene glycol (PEG) linkers often suffer from high entropic penalties during ternary complex formation and can exhibit poor pharmacokinetic profiles. The strategic insertion of a piperazine ring into the PEG backbone introduces a basic amine that becomes protonated at physiological pH, significantly enhancing aqueous solubility[2]. Furthermore, the piperazine ring restricts the conformational flexibility of the linker, pre-organizing the PROTAC to favor the POI-E3 ligase ternary complex[2]. The ethoxy-acetic acid extension provides necessary hydrogen bond acceptors and a terminal carboxylate for orthogonal coupling[3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-(2-(Piperazin-1-yl)ethoxy)acetic acid
CAS Number 197969-01-0
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
SMILES O=C(O)COCCN1CCNCC1
Storage Conditions 2-8°C, sealed in dry, dark place
Primary Application Heterobifunctional PROTAC Linker

Hazard Assessment & Toxicological Profile

Handling 2-(2-(Piperazin-1-yl)ethoxy)acetic acid requires a strict understanding of its intrinsic reactivity. As an unprotected amino acid derivative, it possesses both a basic secondary amine and an acidic carboxyl group, existing largely as a zwitterion.

GHS Classifications

Based on standard safety data[4], the compound is classified under:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Causality of Hazards

The irritation profile (H315, H319, H335) is fundamentally driven by the secondary amine of the piperazine moiety. Amines act as localized bases; upon contact with mucosal membranes or ocular fluid, they disrupt the physiological pH, leading to lipid saponification in cell membranes and subsequent tissue irritation. The carboxylic acid can also act as a mild proton donor, exacerbating localized tissue stress[4].

Engineering Controls & PPE
  • Storage Causality : The compound must be stored at 2-8°C in a dark, dry environment[4]. Ambient temperatures and light exposure accelerate the oxidative degradation of the piperazine nitrogen, leading to N-oxide formation, which permanently compromises downstream coupling efficiency.

  • Handling : Operations should be conducted in a Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks (P261). Nitrile gloves and splash-proof goggles are mandatory (P280)[4].

Experimental Workflow: PROTAC Synthesis Integration

The bifunctional nature of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid presents a specific synthetic challenge: self-condensation . If a coupling reagent (e.g., HATU) is introduced directly to the unprotected linker, the secondary amine will rapidly react with the activated carboxylic acid, yielding unwanted oligomers or cyclic lactams.

To bypass this, a self-validating, sequential conjugation protocol must be employed. The secondary amine is selectively reacted first, leaving the carboxylic acid intact for subsequent activation.

Step-by-Step Methodology: Sequential Conjugation

Phase 1: Piperazine Functionalization (Reductive Amination) Objective: Couple the linker to an aldehyde-bearing POI ligand.

  • Preparation : Dissolve 1.0 equivalent of the POI-aldehyde and 1.1 equivalents of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid in anhydrous Dichloromethane (DCM).

  • Catalysis : Add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation. Stir at room temperature for 2 hours.

  • Reduction (Causality) : Introduce 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Why NaBH(OAc)3? It is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde or the carboxylic acid.

  • Self-Validation Checkpoint : Quench with saturated NaHCO3. Extract the organic layer and analyze via LC-MS. Do not proceed until the LC-MS trace confirms the complete disappearance of the starting linker (m/z 188.22) and the presence of the target intermediate mass.

Phase 2: Carboxylic Acid Activation & E3 Ligase Coupling Objective: Couple the intermediate to a primary amine-bearing E3 ligase ligand (e.g., VH032-NH2).

  • Activation : Dissolve the purified intermediate (1.0 eq) in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.2 equivalents of HATU.

  • Reagent Causality : DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. HATU rapidly forms an active HOAt ester, which is highly efficient for sterically hindered substrates.

  • Conjugation : After 15 minutes of activation, add 1.1 equivalents of the E3 Ligase Ligand. Stir at room temperature for 4-6 hours.

  • Final Validation : Monitor via HPLC. Purify the final PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

PROTAC_Synthesis Linker 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Unprotected Linker) Intermediate Intermediate Conjugate (Free Carboxylic Acid) Linker->Intermediate Reductive Amination or SNAr (Piperazine Functionalization) POI_Ligand POI Ligand (Aldehyde/Aryl Halide) POI_Ligand->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC HATU, DIPEA, DMF (Carboxyl Activation) E3_Ligand E3 Ligase Ligand (Primary Amine) E3_Ligand->PROTAC

Workflow for sequential conjugation of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid in PROTAC synthesis.

Mechanism of Action: The Ternary Complex

Once synthesized, the PROTAC leverages the cellular ubiquitin-proteasome system (UPS). The piperazine-ethoxy-acetic acid linker ensures the optimal spatial distance and orientation between the POI and the E3 ligase, minimizing steric clashes while maximizing stabilizing protein-protein interactions (PPIs)[1].

MOA PROTAC PROTAC Molecule Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2-mediated Ub transfer Proteasome Proteasomal Degradation Ub->Proteasome Target Recognition

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Regulatory & Environmental Compliance

Disposal of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid and its derivatives must strictly comply with local environmental regulations (P501)[4]. Due to the presence of the piperazine ring, aqueous waste containing this compound can alter local pH and be toxic to aquatic life if discharged untreated. All organic waste, particularly DMF and halogenated solvents utilized during the synthesis workflow, must be segregated into clearly labeled hazardous waste containers and incinerated by a licensed hazardous waste management facility.

References

  • [3] Title: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid | PROTAC Linker | MedChemExpress Source: medchemexpress.com URL:

  • [4] Title: 197969-01-0 | 2-(2-(Piperazin-1-yl)ethoxy)acetic acid - BLDpharm Source: bldpharm.com URL:

  • [2] Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: researchgate.net URL:

  • [1] Title: Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH Source: nih.gov URL:

Sources

Exploratory

Physicochemical Properties and Drug Development Applications of Piperazine Ethoxy Acetic Acid Compounds: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the strategic selection of structural motifs is paramount for optimizing both pharmacodynamics and pharmacokinetics. Piperazine ethoxy acetic acid —and its derivatives, su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of structural motifs is paramount for optimizing both pharmacodynamics and pharmacokinetics. Piperazine ethoxy acetic acid —and its derivatives, such as 2-(2-(piperazin-1-yl)ethoxy)acetic acid—represents a highly versatile chemical space. Originally popularized by its presence in second-generation antihistamines, this structural moiety is now heavily leveraged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and combinatorial libraries.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical theory and applied bench-level protocols. By understanding the causality behind the zwitterionic nature of these compounds, researchers can better exploit them for targeted protein degradation, scaffold generation, and central nervous system (CNS) exclusion.

Physicochemical Profiling: The Zwitterionic Advantage

The core utility of the piperazine ethoxy acetic acid moiety lies in its unique acid-base behavior. The molecule contains two distinct ionizable centers: a basic piperazine ring (containing two nitrogen atoms) and an acidic terminal carboxylic acid[1].

At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), while one of the piperazine nitrogens remains protonated (cationic). This results in the molecule existing almost exclusively as a zwitterion [1]. This zwitterionic state induces partial intramolecular charge neutralization through folded conformers, which drastically alters its lipophilicity and hydrogen-bonding capacity compared to traditional hydrophobic amines[1].

Quantitative Physicochemical Parameters

To illustrate these properties, we examine Cetirizine (2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid), the archetypal derivative of this class[2].

ParameterValueCausality / Implication in Drug Design
pKa₁ (Carboxylic Acid) ~2.19Highly acidic; ensures complete deprotonation at physiological pH, anchoring the anionic pole of the zwitterion[2].
pKa₂ (Piperazine N1) ~2.93Weakly basic; remains unprotonated at physiological pH[2].
pKa₃ (Piperazine N2) ~8.00Strongly basic; remains protonated at physiological pH, anchoring the cationic pole of the zwitterion[2].
Log D (pH 7.4) ~1.5Modest lipophilicity; prevents passive diffusion across highly lipophilic biological membranes like the Blood-Brain Barrier (BBB)[1].
Aqueous Solubility HighThe ion-dipole interactions facilitated by the zwitterion ensure excellent solubility in aqueous media and formulation buffers[2].

Core Applications in Drug Development

Paradigm 1: Antihistamines and BBB Exclusion

The most famous application of the piperazine ethoxy acetic acid moiety is in the development of non-sedating H1-receptor antagonists. First-generation antihistamines (e.g., Hydroxyzine) possess a terminal alcohol, making them highly lipophilic and prone to crossing the BBB, which causes severe sedation. By oxidizing this alcohol to an acetic acid, the resulting compound (Cetirizine) becomes zwitterionic[1]. This high polarity and low lipophilicity strictly limit brain uptake, effectively isolating the drug's action to peripheral tissues[1].

BBB_Exclusion Plasma Piperazine Ethoxy Acetic Acid Derivative (e.g., Cetirizine) Physiological pH 7.4: Zwitterion BBB Blood-Brain Barrier (BBB) Lipid Bilayer Plasma->BBB High Polarity / Low Lipophilicity Peripheral Peripheral Tissues (H1 Receptor Blockade = Allergy Relief) Plasma->Peripheral High Affinity Binding CNS Central Nervous System (No H1 Blockade = No Sedation) BBB->CNS Diffusion Blocked

Diagram 1: Mechanism of BBB exclusion via zwitterion formation at physiological pH.

Paradigm 2: PROTAC Linker Engineering

In targeted protein degradation, the linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand is critical for forming a stable ternary complex. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is heavily utilized as a commercially available PROTAC linker[3].

  • Rigidity vs. Flexibility: The piperazine ring provides a rigid vector to project the linker out of the target's binding pocket, minimizing entropic penalties.

  • Solubility: The PEG-like ethoxy chain and the terminal carboxylic acid (ready for amide coupling) dramatically improve the aqueous solubility of the massive bifunctional PROTAC molecules[3].

Paradigm 3: Scaffold Families for Combinatorial Libraries

Historically, piperazine chemical diversity was limited to substitutions on the two ring nitrogen atoms. However, recent advances utilize chiral amino acids to synthesize enantiomerically pure C-substituted piperazine-2-acetic acid esters[4]. These scaffolds provide four additional sp3 carbon atoms for functionalization, allowing medicinal chemists to explore vast new chemical spaces for parallel library synthesis[4].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step includes an analytical validation checkpoint to confirm causality and product integrity.

Protocol 1: Synthesis of Piperazine Ethoxy Acetic Acid Derivatives (N-Alkylation)

This protocol details the attachment of the ethoxy acetic acid tail to a substituted piperazine core.

Materials: Substituted piperazine, tert-butyl 2-(2-chloroethoxy)acetate, Potassium Carbonate ( K2​CO3​ ), Potassium Iodide (KI), Dimethylformamide (DMF). Causality Rationale: We use a tert-butyl ester to protect the carboxylic acid during alkylation, preventing unwanted polymerization. KI is added in catalytic amounts to drive a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the nucleophilic attack by the piperazine nitrogen.

  • Reaction Setup: Dissolve 1.0 eq of the substituted piperazine in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of K2​CO3​ to act as an acid scavenger for the generated HCl. Stir for 15 minutes at room temperature.

  • Catalyst & Electrophile: Add 0.1 eq of KI, followed by dropwise addition of 1.1 eq of tert-butyl 2-(2-chloroethoxy)acetate.

  • Heating: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

  • Deprotection: After cooling and aqueous workup, dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v) to cleave the tert-butyl ester. Stir for 2 hours.

  • Self-Validation (QC): Evaporate the solvent and analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the free carboxylic acid confirms successful alkylation and deprotection. Further validation via 1H NMR should show the characteristic ethoxy multiplet at ~3.6-3.8 ppm.

Protocol 2: PROTAC Linker Conjugation (Amide Coupling)

This workflow describes the coupling of the piperazine ethoxy acetic acid linker to an amine-bearing E3 ligase ligand.

Materials: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid linker, Amine-functionalized E3 Ligand, HATU, DIPEA, DMF. Causality Rationale: HATU is utilized instead of standard EDC/HOBt because it is highly efficient for coupling sterically hindered amines and prevents epimerization. DIPEA provides the non-nucleophilic basic environment required to deprotonate the amine and activate the carboxylic acid.

  • Activation: Dissolve 1.0 eq of the piperazine ethoxy acetic acid linker and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 10 minutes to form the active OAt ester.

  • Conjugation: Add 1.0 eq of the amine-bearing E3 ligand to the activated mixture. Stir at room temperature for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate.

  • Self-Validation (QC): Purify the organic layer using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Collect the major peak and verify the mass of the PROTAC intermediate via High-Resolution Mass Spectrometry (HRMS).

PROTAC_Workflow POI Protein of Interest (POI) Ligand (Target Binder) Coupling Amide Coupling Reaction (HATU / DIPEA / DMF) POI->Coupling Linker Piperazine Ethoxy Acetic Acid (Flexible PEG-like Linker) Linker->Coupling E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) E3->Coupling PROTAC Bifunctional PROTAC Molecule (Optimized Solubility & Flexibility) Coupling->PROTAC Purification (HPLC) Degradation Targeted Protein Degradation (Ubiquitination via Proteasome) PROTAC->Degradation Cellular Assay

Diagram 2: Workflow for PROTAC assembly utilizing the piperazine ethoxy acetic acid linker.

References

  • Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist Journal of Medicinal Chemistry - ACS Publications[Link]

  • Chemical structure of cetirizine dihydrocloride (A) and nimesulide (B) ResearchGate[Link]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Foundational

2-(2-(Piperazin-1-yl)ethoxy)acetic acid CAS number and commercial availability

An in-depth technical analysis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0), detailing its dual significance in targeted protein degradation (PROTACs) and active pharmaceutical ingredient (API) synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0), detailing its dual significance in targeted protein degradation (PROTACs) and active pharmaceutical ingredient (API) synthesis.

Executive Summary

2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS No. 197969-01-0) is a highly versatile, hetero-bifunctional molecule that occupies a critical intersection in modern pharmaceutical sciences. It serves a dual role:

  • PROTAC Linker: A highly sought-after structural bridge in the design of Proteolysis Targeting Chimeras (PROTACs), providing a balance of rigidity and aqueous solubility[1][2].

  • API Building Block & Pharmacopeial Impurity: The fundamental des-benzhydryl core in the synthesis of second-generation antihistamines (Cetirizine and Levocetirizine), heavily monitored as a critical process impurity (often designated as Impurity 22 or 23) to satisfy regulatory compliance[3][4][5].

This whitepaper provides structural insights, commercial sourcing strategies, and self-validating experimental protocols for utilizing this compound in both drug discovery and analytical quality control.

Part 1: Physicochemical Profiling & Structural Rationale

The utility of CAS 197969-01-0 stems directly from its molecular architecture. It combines a rigid, basic piperazine ring with a flexible, hydrogen-bond-accepting ethoxyacetic acid tail.

Table 1: Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-(2-(Piperazin-1-yl)ethoxy)acetic acid
CAS Number 197969-01-0
Molecular Formula C8H16N2O3
Molecular Weight 188.23 g/mol
SMILES String O=C(O)COCCN1CCNCC1
Functional Groups Secondary amine, ether linkage, carboxylic acid
Solubility Highly soluble in Water, DMSO, and Methanol

Structural Causality in Drug Design:

  • The Piperazine Moiety: Introduces a rigid spatial vector. In PROTAC design, pure polyethylene glycol (PEG) linkers can be overly flexible, leading to entropic penalties during the formation of the Target-PROTAC-E3 ternary complex. The piperazine ring restricts conformational freedom, stabilizing the complex. Furthermore, its basicity (pKa ~9.8) significantly enhances the aqueous solubility of typically lipophilic PROTAC molecules[1][6].

  • The Ethoxyacetic Acid Tail: Provides a flexible spacer that acts as a hydrogen-bond acceptor, improving pharmacokinetic properties. The terminal carboxylic acid provides an orthogonal reactive handle for amide coupling.

Part 2: Application Workflows & Mechanistic Diagrams

Workflow A: Targeted Protein Degradation (PROTAC Assembly)

In PROTAC synthesis, CAS 197969-01-0 acts as a bifunctional hub. The secondary amine is typically reacted with a functionalized ligand for the Protein of Interest (POI), while the carboxylic acid is coupled to an E3 ligase recruiting ligand (e.g., a thalidomide or VHL derivative)[1][7].

PROTAC_Synthesis POI POI Ligand (Electrophile) Step1 N-Alkylation / Reductive Amination (Secondary Amine Reaction) POI->Step1 Linker Linker (CAS 197969-01-0) Piperazine-Ethoxyacetic Acid Linker->Step1 E3 E3 Ligase Ligand (Amine-functionalized) Step2 Amidation (HATU/DIPEA) (Carboxylic Acid Reaction) E3->Step2 Intermediate POI-Linker Intermediate Step1->Intermediate PROTAC Bifunctional PROTAC Targeted Protein Degrader Step2->PROTAC Intermediate->Step2

Orthogonal coupling workflow for PROTAC synthesis using CAS 197969-01-0.

Workflow B: API Synthesis & Impurity Generation (Cetirizine)

In the industrial synthesis of Cetirizine, 1-(4-chlorobenzhydryl)piperazine is reacted with 2-chloroethoxyacetic acid. Alternatively, 4-chlorobenzhydryl chloride is reacted directly with CAS 197969-01-0. Incomplete reactions or post-synthesis degradation result in the presence of unreacted CAS 197969-01-0, which must be quantified as an impurity[3][4].

Cetirizine_Impurity BZH 4-Chlorobenzhydryl Chloride (Electrophile) Reaction N-Alkylation (Na2CO3, Toluene, Reflux) BZH->Reaction Linker 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0) Linker->Reaction API Cetirizine API (Target Product) Reaction->API Impurity Unreacted / Cleaved Linker (Cetirizine Impurity 22/23) Reaction->Impurity Incomplete Reaction / API Cleavage

Role of CAS 197969-01-0 as a precursor and degradant in Cetirizine API synthesis.

Part 3: Commercial Availability & Sourcing Strategy

Because of its dual use-case, the commercial sourcing of this compound depends heavily on the required purity and certification.

Table 2: Key Commercial Suppliers and Use-Case Alignment
SupplierPrimary Catalog DesignationTarget ApplicationPurity / Status
MedChemExpress (MCE) PROTAC Linker (HY-W612530)Drug Discovery / PROTACs≥97.0%, In Stock[1][8]
SynZeal Cetirizine Impurity 23 (SZ-C032054)Analytical / QC ReferenceSynthesis on Demand[4]
Clearsynth Cetirizine Impurity 22 (CS-O-48618)Analytical / QC ReferenceHigh Purity Standard[5]
Bidepharm PROTAC LinkerMedicinal Chemistry≥97.0%, QC Verified[2]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Orthogonal Amide Coupling for PROTAC Synthesis

This protocol details the attachment of the linker's carboxylic acid to an amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative).

  • Rationale & Causality: HATU is selected over traditional EDC/NHS coupling because it forms a highly reactive 7-azabenzotriazole active ester. This is critical for overcoming the steric hindrance often present in complex E3 ligase ligands. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.

    • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Validation: A slight color change (usually pale yellow) indicates the formation of the active ester.

    • Coupling: Add 1.0 eq of the amine-bearing E3 ligand. Stir at room temperature for 4–6 hours.

    • Monitoring: Monitor the reaction via LC-MS. The basic piperazine nitrogen ensures excellent ionization in positive ESI mode, allowing for real-time tracking of product mass.

    • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate. The secondary amine on the piperazine remains unreacted and available for subsequent functionalization with the POI ligand.

Protocol 2: RP-HPLC Method for API Impurity Detection (Cetirizine Impurity 22/23)

This protocol is designed to quantify residual CAS 197969-01-0 in bulk Cetirizine API.

  • Rationale & Causality: The impurity contains a highly basic piperazine ring. On standard silica-based columns, basic amines interact with residual surface silanols, causing severe peak tailing. By buffering the mobile phase to pH 3.0, both the piperazine nitrogens and the surface silanols are fully protonated, repelling each other and ensuring sharp, quantifiable chromatographic peaks.

  • Step-by-Step Methodology:

    • Column Selection: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Adjust to pH 3.0 using orthophosphoric acid.

      • Mobile Phase B: 100% Acetonitrile.

    • Gradient Elution: Run a gradient from 10% B to 80% B over 20 minutes to elute the highly polar impurity early, followed by the highly lipophilic Cetirizine API.

    • Detection: Set UV detection at 230 nm.

    • System Suitability: Inject a known standard of CAS 197969-01-0 (e.g., sourced from SynZeal or Clearsynth)[4][5]. Ensure the tailing factor is ≤ 1.5 and theoretical plates are ≥ 2000 before analyzing the API batch.

References

  • Cas 83881-52-1, Cetirizine hydrochloride. LookChem. Available at: [Link]

  • Cetirizine Impurities | SynZeal. SynZeal. Available at:[Link]

Sources

Exploratory

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Stability of 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid Introduction 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a molecule of interest within pharmaceutical research, sharing stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid

Introduction

2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a molecule of interest within pharmaceutical research, sharing structural motifs with compounds of established biological activity. As with any potential therapeutic agent, a thorough understanding of its in vitro stability is a cornerstone of preclinical development. This guide provides a comprehensive framework for assessing the stability of this compound, moving beyond rote protocol to explain the scientific rationale behind each experimental choice. Our objective is to equip researchers with the necessary tools to generate a robust and reliable stability profile, thereby ensuring data integrity and informing critical decisions in the drug development pipeline.

The piperazine ring, a key feature of this molecule, is prevalent in many pharmaceuticals but can be susceptible to specific degradation pathways.[1] Therefore, a proactive and systematic approach to stability testing is not merely a regulatory requirement but a scientific necessity. This document will detail the critical parameters to investigate, the methodologies to employ, and the interpretation of the resulting data.

Physicochemical Properties and Initial Considerations

Before embarking on stability studies, a foundational understanding of the physicochemical properties of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is essential. While specific experimental data for this exact molecule is not widely published, we can infer likely characteristics from its structure and related compounds.

Table 1: Predicted Physicochemical Properties of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

PropertyPredicted Value/CharacteristicImplication for Stability Studies
Molecular FormulaC8H16N2O3---
Molecular Weight188.22 g/mol Essential for preparing solutions of known concentration.
pKaEstimated 4-5 (carboxylic acid), 8-9 (piperazine nitrogens)Influences solubility and stability at different pH values. The molecule can exist in various ionization states.
SolubilityLikely soluble in aqueous solutions, especially at neutral to basic pH.Water is a suitable vehicle for many stability studies.
UV ChromophoreWeak to non-existentDirect UV detection in HPLC may be challenging, potentially requiring derivatization or the use of mass spectrometry.[2]

These predicted properties guide the initial design of our stability protocols. The presence of both an acidic (carboxylic acid) and basic (piperazine) functional group suggests that pH will be a critical factor in the molecule's stability.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for designing a comprehensive stability study. For 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, we must consider both hydrolytic and oxidative pathways.

Hydrolytic Degradation

While the ether and C-N bonds in the molecule are generally stable to hydrolysis, the conditions of a formulation or biological assay (e.g., extreme pH) could potentially promote degradation. A forced degradation study across a range of pH values is therefore essential.[3][4][5]

Oxidative Degradation

The piperazine moiety can be susceptible to oxidation.[6] This can be particularly relevant in the presence of reactive oxygen species, which can be generated in certain in vitro systems. Forced degradation using an oxidizing agent like hydrogen peroxide is a standard approach to investigate this pathway.[7]

Enzymatic Degradation

In biological matrices such as blood or plasma, enzymatic degradation is a key consideration.[8] While piperazine rings themselves can be relatively stable, the overall structure of the molecule could be a substrate for various metabolic enzymes.[9]

Nitrosamine Formation

A critical consideration for any secondary amine-containing compound like piperazine is the potential for nitrosamine formation in the presence of nitrite.[10] 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid is a known potential impurity of related drugs like Cetirizine.[11] Therefore, stability studies should be designed to detect the formation of this and other potential nitrosamine derivatives.

A Framework for In Vitro Stability Assessment

The following sections outline a systematic approach to evaluating the in vitro stability of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of any stability program.[4][5] It serves to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and store at room temperature for 24 hours.

    • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating analytical method.

pH-Dependent Stability

This study provides crucial information for formulation development and for understanding the compound's behavior in different biological compartments.

Experimental Protocol: pH-Rate Profile

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 37°C).

  • Time Points: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated analytical method.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A subsequent plot of log(k) versus pH will reveal the pH-rate profile.

Stability in Biological Matrices

Evaluating stability in matrices like plasma, blood, and liver microsomes provides an early indication of metabolic liability.[8]

Experimental Protocol: Plasma Stability

  • Matrix Preparation: Thaw frozen plasma (human, rat, or other relevant species) at 37°C.

  • Incubation: Spike 2-(2-(Piperazin-1-yl)ethoxy)acetic acid into the plasma to a final concentration of 1-10 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add 3 volumes of cold acetonitrile to the aliquot to stop the enzymatic reaction and precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound by LC-MS/MS.

Analytical Methodology: The Key to Reliable Data

A robust, stability-indicating analytical method is paramount for all stability studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred technique for this compound.[3][12]

Table 2: Recommended LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape and ionization efficiency for basic compounds like piperazines.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to elute the compound and its potential degradants.A gradient is necessary to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for the recommended column dimensions.
Injection Volume 5 µLA typical injection volume.
Ionization Mode Positive Electrospray Ionization (ESI+)The piperazine nitrogens are readily protonated, making positive mode ESI highly sensitive.
MS/MS Transition Monitor for the parent ion and at least two product ions.Ensures specificity and allows for confident identification and quantification.

Given the weak UV chromophore of the piperazine moiety, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be employed for HPLC-UV analysis if LC-MS is unavailable.[2][7] However, this adds complexity to sample preparation and may not be suitable for all degradation products.

Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_conditions Systematic Stability cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxide Oxidation (H2O2) stock->oxide photo Photolysis stock->photo ph pH-Rate Profile (pH 2-10) stock->ph bio Biological Matrix (Plasma) stock->bio lcms LC-MS/MS Analysis acid->lcms base->lcms oxide->lcms photo->lcms ph->lcms bio->lcms data Data Interpretation lcms->data

Caption: General workflow for assessing the in vitro stability of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Potential Degradation Relationships

G cluster_products Potential Degradation Products parent 2-(2-(Piperazin-1-yl)ethoxy)acetic acid hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis H+ / OH- oxidation Oxidation Products (e.g., N-oxides) parent->oxidation [O] nitrosamine N-nitroso derivative parent->nitrosamine NO2-

Caption: Potential degradation pathways for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid under stress conditions.

Data Interpretation and Reporting

The ultimate goal of these studies is to define the stability profile of the compound. Key deliverables from this work should include:

  • Summary of Forced Degradation: A table summarizing the percentage of degradation under each stress condition and the major degradation products observed.

  • pH-Rate Profile: A graph showing the degradation rate constant as a function of pH, with the pH of maximum stability identified.

  • Biological Matrix Stability: Data presented as the percentage of compound remaining over time, often used to calculate an in vitro half-life (t1/2).

Table 3: Example Data Summary for Plasma Stability

Time (minutes)% Remaining (Mean ± SD)
0100
1595.2 ± 3.1
3088.7 ± 4.5
6075.1 ± 5.2
12055.8 ± 6.3

From these data, a half-life can be calculated, providing a quantitative measure of the compound's stability in a biologically relevant matrix.

Conclusion

A thorough investigation of the in vitro stability of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a critical, non-negotiable step in its early development. By employing a systematic approach that includes forced degradation, pH-rate profiling, and evaluation in biological matrices, researchers can build a comprehensive understanding of the molecule's liabilities. This knowledge is invaluable for guiding formulation development, designing further in vitro and in vivo studies, and ultimately, ensuring the quality and reliability of the data that underpins the entire drug development program. The methodologies and rationales presented in this guide provide a robust framework for achieving these essential goals.

References

  • Unknown. (2013, August 30). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The biodegradation of piperazine and structurally-related linear and cyclic amines. Retrieved from [Link]

  • EPA. (2025, October 15). [2-(Piperazin-1-yl)ethoxy]acetic acid - Chemical Details. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Retrieved from [Link]

  • FDA. (2005, February 22). asean guideline on stability study of drug product. Retrieved from [Link]

  • CDSCO. (2024, April 5). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). Retrieved from [Link]

  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • Mendeley. (n.d.). Piperazine degradation in pilot plants. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Amide Coupling with 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Introduction & Scientific Context

The rational design of heterobifunctional molecules, such as PROTACs, heavily relies on the physicochemical properties of the linker connecting the E3 ligase ligand and the Protein of Interest (POI) ligand. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid has emerged as a highly valuable linker scaffold. The incorporation of the piperazine ring not only improves the structural rigidity of the linker—often necessary to stabilize the productive POI-PROTAC-E3 ternary complex—but also introduces a basic amine center that significantly enhances aqueous solubility upon protonation in physiological environments[1].

PROTAC_Pathway PROTAC PROTAC Molecule (Piperazine Linker) Ternary Ternary Complex [ POI ::: PROTAC ::: E3 ] PROTAC->Ternary Binds POI Protein of Interest (POI) (e.g., AR, IRAK1) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Recruited Ub Polyubiquitination (E2 Ligase Transfer) Ternary->Ub Proximity-Induced Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

The Causality of the Chemical Challenge

Directly utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid in an amide coupling reaction presents a critical chemical conflict. The molecule is essentially an unprotected amino acid, possessing both a free carboxylic acid and a highly nucleophilic secondary amine (on the piperazine ring). If a coupling reagent is introduced directly, the molecule will rapidly undergo self-condensation, yielding unwanted oligomers and polymers.

Expertise Insight: To establish a self-validating and controlled synthetic system, the secondary amine must be masked using a protecting group (typically tert-butyloxycarbonyl, or Boc) prior to activating the carboxylic acid. Alternatively, one must source the pre-protected derivative: 2-(2-(4-Boc-piperazin-1-yl)ethoxy)acetic acid .

Experimental Strategy & Reagent Selection

For the amide coupling of the protected linker to a target warhead (e.g., a primary or secondary amine on a VHL or CRBN ligand), the choice of coupling reagent dictates the reaction's kinetic efficiency and the purity of the crude product. We recommend HATU combined with DIPEA in anhydrous DMF . HATU provides superior activation kinetics via the formation of a highly reactive 7-aza-benzotriazole active ester, which accelerates the coupling even with sterically hindered amines and minimizes epimerization[2].

Table 1: Comparison of Amide Coupling Reagent Systems for Piperazine Linkers
Coupling SystemBaseSolventActivation KineticsEpimerization RiskWorkup / Byproduct Removal
HATU / DIPEA DIPEA (3.0 eq)DMFVery Fast LowRequires prep-HPLC; HOAt byproduct can be stubborn in aqueous washes.
EDC·HCl / HOBt DIPEA (3.0 eq)DCM/DMFModerateModerateExcellent ; urea byproducts are highly water-soluble and easily washed away.
PyBOP / DIPEA DIPEA (3.0 eq)DMFFastLowModerate; pyrrolidine byproducts require careful chromatographic separation.

Synthetic Workflow & Methodologies

The following protocol outlines the complete, three-phase lifecycle of utilizing this linker: Protection, Coupling, and Deprotection.

G A 1. Starting Material 2-(2-(Piperazin-1-yl)ethoxy)acetic acid B 2. Amine Protection (Boc2O, Et3N, MeOH/DCM) A->B C 3. Boc-Protected Linker (Stable for Coupling) B->C D 4. Amide Coupling (HATU, DIPEA, Target Amine 1, DMF) C->D E 5. Intermediate Conjugate (Warhead 1 Attached) D->E F 6. Boc Deprotection (TFA/DCM) E->F G 7. Second Coupling (Target 2, e.g., SNAr or Amidation) F->G H 8. Final PROTAC Molecule G->H

Synthetic workflow for PROTAC assembly using a piperazine-ethoxy-acetic acid linker.

Phase 1: Boc-Protection of the Piperazine Linker

If starting with the commercially available Boc-protected derivative, proceed directly to Phase 2.

  • Dissolution: Suspend 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.0 eq, 10 mmol) in a 1:1 mixture of anhydrous DCM and Methanol (50 mL). Note: The unprotected zwitterion may have poor solubility in pure DCM.

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq, 25 mmol) dropwise. Stir for 10 minutes until the solution clarifies.

  • Protection: Cool the reaction to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Validation & Workup: Monitor by LC-MS. The mass should shift to[M+H]⁺ = 289.1. Concentrate the solvent in vacuo, acidify to pH 4 using 1M citric acid, and extract with Ethyl Acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield the Boc-protected linker.

Phase 2: Amide Coupling to Target Warhead 1

This step links the carboxylic acid of the linker to the amine of the first PROTAC warhead.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the Boc-protected linker (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at RT for 10 minutes. Causality: Pre-activation ensures the formation of the active ester before the target amine is introduced, preventing the amine from reacting with the uronium salt of HATU.

  • Coupling: Add the Target Amine (Warhead 1) (1.1 eq, 1.1 mmol) dissolved in 2.0 mL of DMF.

  • Monitoring: Stir at RT for 2–6 hours. Validate completion via LC-MS (monitor the disappearance of the activated ester and the appearance of the product mass).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via flash chromatography.

Phase 3: Boc Deprotection and Preparation for Warhead 2
  • Cleavage: Dissolve the purified intermediate from Phase 2 in anhydrous DCM (8.0 mL). Add Trifluoroacetic acid (TFA) (2.0 mL) to create a 20% v/v solution.

  • Reaction: Stir at RT for 1 hour. Monitor by LC-MS for the loss of the Boc group (-100 Da).

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Self-Validating Check: The resulting product is a TFA salt. Critical Insight: When proceeding to the next coupling step (e.g., an S_NAr reaction or a second amide coupling to attach Warhead 2), you must use an excess of DIPEA (at least 3.0–4.0 eq) to neutralize the tightly bound TFA and liberate the free nucleophilic piperazine amine.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 2022, 12(34), 21968-21977. Available at:[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557-6602. Available at:[Link]

Sources

Application

Using 2-(2-(Piperazin-1-yl)ethoxy)acetic acid as a PROTAC linker

Application Note: Utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid as a Semi-Rigid, pH-Responsive PROTAC Linker Executive Summary & Rationale In the rapidly evolving field of Targeted Protein Degradation (TPD), the chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid as a Semi-Rigid, pH-Responsive PROTAC Linker

Executive Summary & Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), the chemical linker connecting the Protein of Interest (POI) ligand to the E3 ligase recruiter is no longer viewed as a passive spacer. It is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC) physicochemical properties, ternary complex thermodynamics, and cellular permeability[1].

2-(2-(Piperazin-1-yl)ethoxy)acetic acid has emerged as a highly strategic, commercially available hybrid linker scaffold[2]. By combining a saturated heterocyclic core (piperazine), a short hydrophilic spacer (ethoxy), and a reactive conjugation handle (acetic acid), this molecule solves several classic PROTAC optimization bottlenecks. Purely flexible PEG or alkyl chains often suffer from high entropic penalties during ternary complex formation and poor oral bioavailability[3]. In contrast, incorporating a piperazine ring introduces directional semi-rigidity and a basic nitrogen that acts as a pH-responsive handle, dramatically improving aqueous solubility and membrane translocation[4],[5].

Mechanistic Insights: The Causality of Linker Design

As application scientists, we select linkers based on their ability to favorably alter the free energy of ternary complex formation ( ΔGternary​ ) while maintaining drug-like ADME properties. The architecture of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid achieves this through three distinct mechanisms:

  • Protonation-Driven Solubility (The Piperazine Core): The secondary amine of the piperazine ring possesses a pKa of approximately 7.5 to 8.0, depending on adjacent substitutions[4]. At physiological pH, a significant fraction of the PROTAC exists in a protonated state, which enhances aqueous solubility. Upon entering the slightly acidic environment of the endosome, further protonation facilitates endosomal escape, a critical factor for intracellular target engagement[].

  • Entropic Pre-organization: Unlike long, highly flexible PEG chains that must adopt a specific, low-entropy conformation to allow the POI and E3 ligase to interact, the semi-rigid piperazine core restricts the conformational ensemble of the PROTAC[1]. This pre-organization reduces the entropic penalty ( ΔS ) of ternary complex formation, often leading to lower DC 50​ (concentration inducing 50% degradation) values[5].

  • Conjugation Efficiency (The Ethoxy-Acetic Acid Tail): The ethoxy spacer acts as a "mini-PEG" unit, providing localized flexibility and hydrogen-bond acceptors to maintain solvent interaction. Terminating in an acetic acid group provides a highly efficient, sterically unhindered carboxylic acid handle for standard amide coupling (e.g., HATU/DIPEA) with amine-bearing E3 or POI ligands[2].

Mechanism PROTAC PROTAC (Piperazine Linker) TC Ternary Complex (Pre-organized) PROTAC->TC POI Target Protein POI->TC E3 E3 Ligase E3->TC UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation UB->DEG

Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

Comparative Physicochemical Data

To illustrate the advantage of this hybrid linker, Table 1 summarizes typical quantitative shifts observed during lead optimization when transitioning from classical flexible linkers to a piperazine-ethoxy-acetic acid scaffold.

Table 1: Representative Impact of Linker Archetypes on PROTAC Properties

Linker ArchetypeRigidityAqueous Solubility ( μ M)Cell Permeability (P app​ )Typical DC 50​ Impact
Alkyl Chain (C6-C10) Low< 1.0 (Poor)ModerateBaseline
PEG Chain (PEG3-PEG5) Low> 50 (Excellent)Low (Efflux prone)Moderate improvement
Piperazine-Ethoxy-Acetic Acid Semi-Rigid > 20 (Good, pH-dependent) High (Endosomal escape) 10x to 50x enhancement

Note: Data represents generalized trends across multiple VHL and CRBN-recruiting PROTAC campaigns[4],[5].

Experimental Workflows & Protocols

The following protocols provide a self-validating system for synthesizing and evaluating a PROTAC utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Protocol A: Chemical Synthesis via Sequential Coupling

Causality Check: We utilize HATU as the coupling reagent for the acetic acid moiety because it efficiently forms an active HOAt ester, overcoming the steric hindrance often present in complex POI ligands. The secondary amine of the piperazine is left for a subsequent nucleophilic substitution (S N​ 2 or S N​ Ar) or reductive amination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N 2​ atmosphere, dissolve 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.0 eq) and the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution to ensure the amine is fully deprotonated and acts as a strong nucleophile.

  • Coupling: Chill the reaction to 0°C. Slowly add HATU (1.2 eq). Stir at 0°C for 15 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction via LC-MS. The acetic acid handle will couple to the POI-amine, leaving the piperazine nitrogen free.

  • Second Conjugation (Alkylation): Once the intermediate is confirmed, add the E3 ligase ligand (bearing a terminal alkyl halide or electrophile) (1.1 eq) and K 2​ CO 3​ (2.0 eq). Heat to 60°C for 12 hours.

  • Purification: Quench with water, extract with EtOAc, concentrate the organic layer, and purify the final PROTAC via preparative HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% TFA).

Synthesis L 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Linker) C1 Amide Coupling (HATU, DIPEA, DMF) L->C1 P POI Ligand (Amine-functionalized) P->C1 E E3 Ligase Ligand (Halide/Electrophile) C2 N-Alkylation / SNAr (K2CO3, MeCN) E->C2 C1->C2 Intermediate PROTAC Purified PROTAC (Prep-HPLC) C2->PROTAC

Workflow for synthesizing a PROTAC using the piperazine-ethoxy-acetic acid linker.

Protocol B: Self-Validating Cellular Degradation Assay

Causality Check: To prove that the synthesized PROTAC functions specifically via the Ubiquitin-Proteasome System (UPS) and that the piperazine linker successfully permeates the cell, we must perform a Western Blot assay with built-in mechanistic controls (Competition and Proteasome inhibition).

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., HeLa or HCT116) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment Preparation: Prepare serial dilutions of the PROTAC (e.g., 1 nM to 10 μ M) in DMSO. Ensure final DMSO concentration in media does not exceed 0.1%.

  • Mechanistic Controls (Critical Step):

    • Control 1 (Vehicle): 0.1% DMSO.

    • Control 2 (Proteasome Rescue): Pre-incubate cells with 1 μ M MG132 (proteasome inhibitor) for 2 hours prior to PROTAC addition. If the PROTAC works via UPS, MG132 will rescue the protein levels.

    • Control 3 (Competition): Pre-incubate cells with 10 μ M of the unconjugated POI ligand or E3 ligand for 2 hours. This saturates the binding sites, preventing ternary complex formation and validating target specificity.

  • Incubation: Treat cells with the PROTAC for 12–24 hours.

  • Lysis & Western Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein (BCA assay), load 20 μ g per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the POI and a loading control (e.g., GAPDH).

  • Data Analysis: Calculate the DC 50​ and D max​ (maximum degradation efficiency) using densitometry software (e.g., ImageJ) normalized to the loading control.

Conclusion

Transitioning from passive, highly flexible linkers to functionalized, semi-rigid scaffolds like 2-(2-(Piperazin-1-yl)ethoxy)acetic acid represents a mature phase of PROTAC lead optimization. By leveraging the pH-responsive basicity of piperazine and the synthetic ease of the ethoxy-acetic acid tail, researchers can systematically overcome the solubility and permeability hurdles that frequently stall degrader pipelines[4],[5].

References

  • Desantis, J., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances (2022).[Link]

  • "Impact of Linker Composition on VHL PROTAC Cell Permeability." ACS Publications / NIH (2025).[Link]

  • "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther / PMC (2020).[Link]

Sources

Method

Application Note: 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid in Solid-Phase Peptide Synthesis (SPPS) and PROTAC Development

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The integration of bifunctional linkers into Solid-P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The integration of bifunctional linkers into Solid-Phase Peptide Synthesis (SPPS) has expanded the synthetic horizon beyond linear peptides into complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs). 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (PEAA) is a highly specialized hybrid linker[1]. It combines the rigid, basic vector of a piperazine ring with the flexible, hydrophilic nature of a PEG-like ethoxyacetic acid spacer.

While its structural duality makes it an exceptional tool for optimizing the pharmacokinetic properties and ternary complex formation of PROTACs, it presents unique chemical challenges during SPPS. Specifically, the juxtaposition of an unhindered primary carboxylic acid and a sterically hindered secondary amine requires a highly strategic approach to coupling and deprotection chemistries. This application note provides the mechanistic rationale and self-validating protocols required to successfully incorporate this molecule into solid-phase workflows.

Physicochemical Profiling & Structural Rationale

To predict how a molecule will behave on-resin, we must first analyze its physicochemical parameters. In standard Fmoc-SPPS, the base molecule must be utilized as its N-protected derivative: Fmoc-2-(2-(piperazin-1-yl)ethoxy)acetic acid .

Table 1: Physicochemical & SPPS Coupling Parameters
ParameterValue / DescriptionSPPS & Design Implication
Chemical Name 2-(2-(Piperazin-1-yl)ethoxy)acetic acidBifunctional linker; acts as a non-natural amino acid analog.
CAS Number 197969-01-0Standard identifier for the unprotected linker [1].
Molecular Weight 188.23 g/mol Adds 170.21 Da to the final peptide mass (accounting for two amide bonds).
Spacer Length ~ 8.5 ÅProvides a medium-length, semi-rigid exit vector ideal for PROTACs.
Amine Type Secondary (Piperazine)Critical: Highly hindered. Requires aggressive uronium/aminium coupling reagents (e.g., HATU) for subsequent elongation [2].
Acid Type Primary AliphaticUnhindered. Easily coupled to resin-bound amines using standard DIC/Oxyma protocols.

Strategic SPPS Workflow & Logical Architecture

The successful incorporation of the PEAA linker into a peptide or PROTAC sequence requires a biphasic coupling strategy. The initial attachment of the linker's carboxylic acid to the resin-bound peptide is kinetically favorable. However, once the Fmoc group is removed, the resulting secondary amine requires specialized verification and highly reactive active esters for the subsequent coupling step.

SPPS_Workflow Step1 1. Resin-Bound Peptide (Free Primary Amine) Step2 2. Linker Coupling (Fmoc-PEAA-OH + DIC/Oxyma) Step1->Step2 Check1 In-Process Check: Kaiser Test (Negative = Complete) Step2->Check1 Step3 3. Fmoc Deprotection (20% Piperidine in DMF) Check1->Step3 Check2 In-Process Check: Chloranil Test (Positive = Deprotected) Step3->Check2 Step4 4. Hindered Amine Coupling (Next Ligand + HATU/DIPEA) Check2->Step4 Step5 5. Global Cleavage (TFA / Scavengers) Step4->Step5

Step-by-step SPPS workflow for integrating Fmoc-2-(2-(piperazin-1-yl)ethoxy)acetic acid.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Every chemical transformation is paired with an analytical check to ensure absolute trustworthiness before proceeding to the next step.

Protocol 1: Linker Attachment (Coupling the Carboxylic Acid)

Objective: Form an amide bond between the unhindered carboxylic acid of Fmoc-PEAA and the N-terminus of the resin-bound peptide.

  • Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-2-(2-(piperazin-1-yl)ethoxy)acetic acid and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Let pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser test [3].

    • Causality: Because the resin originally had a primary amine, the Kaiser test will accurately report coupling completion. A yellow/colorless bead indicates a successful, complete coupling.

Protocol 2: Fmoc Deprotection & Secondary Amine Verification

Objective: Remove the Fmoc group to expose the piperazine secondary amine.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.

  • Washing: Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Validation (Chloranil Test): Take a few beads and perform a Chloranil test [4].

    • Causality & Expert Insight: Standard SPPS relies on the Kaiser test to validate deprotection; however, ninhydrin requires two amine protons to form the blue Ruhemann's purple chromophore [3]. A Kaiser test on a deprotected piperazine will yield a false negative . To build a self-validating system, you must switch to the Chloranil test, which specifically reacts with secondary amines to form a distinct dialkylaminovinyl derivative (yielding green/blue beads) [4].

Protocol 3: Hindered Amine Coupling (Elongation)

Objective: Couple the next amino acid or PROTAC ligand onto the sterically hindered piperazine nitrogen.

  • Activation: Dissolve 3.0 eq of the incoming Ligand-COOH (or Fmoc-AA-OH) in DMF. Add 2.9 eq of HATU and 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the mixture to the resin immediately. Agitate for 2 hours at room temperature (or 50°C for 30 minutes if using a heated synthesizer).

    • Causality & Expert Insight: The piperazine nitrogen is highly sterically hindered. Standard carbodiimide chemistry will result in sluggish kinetics. We utilize HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester [2]. Crucially, the uronium salt (HATU) must be used in a slight stoichiometric deficit (2.9 eq) relative to the carboxylic acid (3.0 eq). If HATU is in excess, the unreacted uronium species will rapidly react with the free piperazine, forming a dead-end tetramethylguanidinium adduct that permanently terminates chain elongation.

Protocol 4: Global Cleavage

Objective: Release the synthesized construct from the solid support.

  • Cleavage: Treat the resin with a cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: The ethoxyacetic acid linker contains an ether linkage. Unlike trityl or t-butyl ethers, this aliphatic PEG-like ether is completely stable to high concentrations of TFA. Therefore, standard cleavage cocktails can be safely employed without risking linker fragmentation.

  • Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize.

PROTAC Architecture & Vectorology

In targeted protein degradation, the linker does more than just connect two ligands; it dictates the spatial orientation of the ternary complex.

PROTAC_Architecture POI Target Protein Ligand (e.g., Kinase Inhibitor) PEG Ethoxyacetic Acid (Flexible Spacer) POI->PEG Amide PIP Piperazine Ring (Rigid Exit Vector) PEG->PIP Ether E3 E3 Ligase Ligand (e.g., Cereblon Binder) PIP->E3 Amide

Logical relationship of domains in a PROTAC utilizing the PEAA linker.

Design Rationale: The piperazine moiety is frequently directly coupled to the E3 ligase ligand (e.g., a VHL or Cereblon binder). Because piperazine is a rigid heterocycle, it forces the linker to exit the E3 ligase binding pocket at a highly predictable, constrained angle. Once clear of the protein surface, the ethoxyacetic acid domain provides necessary rotational freedom and aqueous solubility to capture the Protein of Interest (POI).

Troubleshooting & Analytical Validation

When analyzing the cleaved product via LC-MS, deviations from the expected mass can diagnose specific failures in the SPPS workflow.

Table 2: Troubleshooting Matrix
Observation (LC-MS / Assay)Mechanistic CausalityCorrective Action
Truncated sequence (Missing Ligand) Steric hindrance of the secondary amine prevented efficient nucleophilic attack on the active ester.Switch to COMU or HATU/HOAt. Increase coupling temperature to 50°C. Perform a double coupling (2 x 1 hr).
False-negative deprotection check Ninhydrin (Kaiser) cannot form Ruhemann's purple with secondary amines [3].Abandon the Kaiser test. Use the Chloranil test to verify the presence of the free piperazine [4].
Mass adduct (+98 Da) Excess uronium reagent (HATU) reacted directly with the piperazine to form a tetramethylguanidinium cap.Ensure HATU is strictly used in a deficit relative to the incoming carboxylic acid (e.g., 2.9 eq HATU : 3.0 eq Acid).
Poor aqueous solubility of final PROTAC High lipophilicity of the target ligands overwhelming the single ethoxy group.Consider extending the linker by coupling an additional discrete PEG (e.g., Fmoc-O2Oc-OH) prior to the POI ligand.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. URL:[Link]

Application

Application Note: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid as a Bifunctional PEG-like Linker in Targeted Protein Degradation

Document Type: Technical Application Note & Validated Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the rapidly evolving landscape of targeted protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker design has transitioned from a passive spacing strategy to an active pharmacokinetic optimization tool[1]. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a highly versatile, commercially available heterobifunctional linker[2]. By combining the rigidity and basicity of a piperazine ring with the flexibility and hydrophilicity of a short polyethylene glycol (PEG)-like ethoxyacetic acid chain, this molecule solves critical bottlenecks in PROTAC (Proteolysis Targeting Chimera) solubility and ternary complex stabilization[].

This application note details the chemical rationale, physicochemical profiling, and self-validating synthetic protocols required to successfully integrate this linker into drug discovery workflows.

Chemical Rationale & Structural Dynamics

The design of a PROTAC requires the delicate balancing of a Protein of Interest (POI) ligand and an E3 ligase ligand across a linker[1]. Traditional long-chain alkyl or pure PEG linkers often suffer from excessive entropic penalties or poor metabolic stability[4].

The incorporation of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid introduces three distinct structural advantages:

  • pKa Modulation & Solubility: The insertion of a piperazine moiety into the PROTAC linker is a proven strategy to increase aqueous solubility[5]. The secondary amine of the piperazine ring typically exhibits a pKa between 7.5 and 8.5. At physiological pH (7.4), the nitrogen becomes protonated, drastically improving the solubility of the typically lipophilic PROTAC molecule[5].

  • Conformational Rigidity: Unlike highly flexible linear PEGs, the piperazine ring restricts the degrees of freedom within the linker[]. This rigidity reduces the entropic penalty upon binding, favoring the formation of a stable ternary complex (POI–PROTAC–E3 Ligase)[4].

  • Orthogonal Reactivity: The molecule features a secondary amine (N4 of piperazine) and a terminal carboxylic acid. This allows for chemoselective, step-wise conjugation without the need for complex deprotection steps, provided the synthetic sequence is logically ordered.

Mechanistic Pathway: Ternary Complex Formation

TernaryComplex POI Protein of Interest (POI) Warhead Target Ligand POI->Warhead Affinity Proteasome 26S Proteasome POI->Proteasome Degradation Linker Piperazine-PEG Linker Warhead->Linker Covalent E3Ligand E3 Ligase Ligand Linker->E3Ligand Covalent E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Affinity Ub Ubiquitin Cascade E3Ligase->Ub Recruits E2 Ub->POI Polyubiquitination

Fig 1: PROTAC-mediated ternary complex formation driven by the piperazine-PEG linker.

Quantitative Physicochemical Profiling

Understanding the quantitative metrics of the linker is essential for predicting its impact on the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Profile of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

PropertyQuantitative ValueCausality / Impact on Drug Design
Molecular Weight 188.22 g/mol Low MW contribution; helps keep the final PROTAC within acceptable oral bioavailability limits.
Topological Polar Surface Area (TPSA) 49.6 ŲBalanced polarity; aids in aqueous solubility while maintaining necessary cell permeability.
pKa (Piperazine N4) ~7.5 - 8.5Protonated at physiological pH (7.4), significantly enhancing aqueous solubility[5].
Spacer Length ~8.5 ÅIdeal distance for forming stable ternary complexes without excessive entropic penalty[4].

Validated Experimental Protocols

Expert Insight: Overcoming Oligomerization

A common pitfall when working with 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is attempting to activate the carboxylic acid first. Because the molecule possesses an unprotected secondary amine, adding a coupling agent (like HATU) directly will cause rapid inter- and intra-molecular amide formation (oligomerization).

The Causality of the Workflow: To prevent this, the protocol below is designed as a chemoselective self-validating system. We first react the piperazine nitrogen via reductive amination. This converts the secondary amine into a tertiary amine, effectively "masking" it from self-reactivity. Only then do we activate the carboxylic acid for the second conjugation.

SyntheticWorkflow Node1 Step 1: Piperazine N-Alkylation (Reductive Amination) Node2 Intermediate: Tertiary Amine (Prevents Oligomerization) Node1->Node2 NaBH(OAc)3, DCE Node3 Step 2: Carboxylic Acid Activation (HATU, DIPEA, DMF) Node2->Node3 Confirmed via LC-MS Node4 Step 3: Amide Coupling (Add Amine-bearing Ligand) Node3->Node4 15 min pre-activation Node5 Step 4: LC-MS Validation & HPLC Purification Node4->Node5 2-4 hours, RT

Fig 2: Chemoselective synthetic workflow preventing linker oligomerization.

Phase 1: Chemoselective N-Functionalization (Reductive Amination)

Objective: Conjugate the POI warhead to the piperazine ring while protecting the linker from self-polymerization.

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve the aldehyde-bearing target ligand (1.0 eq, 0.5 mmol) and 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 1.0 mmol).

    • Expert Rationale: NaBH(OAc)₃ is specifically chosen over stronger reductants (like NaBH₄) because it is mild enough to selectively reduce the iminium intermediate without reducing the free carboxylic acid on the linker.

  • Self-Validation Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and inject into the LC-MS. The step is validated when the aldehyde starting material peak disappears and the [M+H]⁺ mass corresponding to the tertiary amine intermediate emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Carboxylic Acid Activation and Amide Coupling

Objective: Conjugate the remaining ethoxyacetic acid terminal to the E3 ligase ligand.

  • Activation: Dissolve the isolated tertiary amine intermediate from Phase 1 (1.0 eq, 0.4 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 eq, 0.48 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.2 mmol). Stir for 15 minutes at room temperature.

    • Expert Rationale: HATU is utilized because it is highly efficient for short, flexible PEG-like acids, minimizing epimerization and maximizing yield compared to standard EDC/NHS chemistry. DIPEA maintains a basic environment, ensuring the incoming amine is not protonated.

  • Conjugation: Add the amine-bearing E3 ligase ligand (e.g., a Thalidomide or VHL derivative) (1.1 eq, 0.44 mmol) dissolved in 1.0 mL DMF.

  • Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. The active OAt-ester intermediate should be fully consumed, replaced by the final PROTAC mass. If unreacted active ester remains, add an additional 0.2 eq of the E3 ligase ligand.

  • Purification: Purify directly via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final heterobifunctional molecule.

Table 2: Quantitative Reagent Stoichiometry for Linker Conjugation

ReagentEquivalents (eq)FunctionValidation / Causality
Linker 1.0Bifunctional spacerCore scaffold bridging POI and E3 ligands.
Aldehyde Ligand 1.0POI Binder1:1 ratio prevents over-alkylation of the piperazine.
NaBH(OAc)₃ 2.0Mild ReductantExcess ensures complete reduction of the iminium without touching the acid.
HATU 1.2Coupling AgentSlight excess drives full activation of the carboxylic acid.
DIPEA 3.0Non-nucleophilic BaseNeutralizes TFA salts and maintains basic pH for optimal coupling.

References

  • Title: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid | PROTAC Linker Source: MedChemExpress URL: 2

  • Title: Overview of PROTAC Linkers: Types and Design Source: BOC Sciences URL:

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Advances URL: 5

  • Title: Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One Source: PMC / NIH URL: 1

  • Title: Linkers in PROTACs Source: Precise PEG LLC URL: 4

Sources

Method

Bioconjugation and Synthetic Applications of 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid in PROTAC and ADC Design

Executive Summary & Physicochemical Rationale 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a highly versatile, heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a highly versatile, heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Structurally, it combines the conformational rigidity of a piperazine ring with the hydrophilicity and flexibility of a PEG-like ethoxyacetic acid moiety.

The selection of this specific linker is driven by a strict mechanistic imperative: physicochemical modulation . The piperazine nitrogen possesses a pKa of approximately 8.5–9.0. In its unconjugated state, it remains protonated at physiological pH (7.4), which drastically increases the aqueous solubility of highly lipophilic warheads compared to purely aliphatic linkers 1[1]. However, researchers must account for the fact that acylation of this secondary amine during conjugation eliminates its basicity, fundamentally altering the protonation state and solubility profile of the final macromolecule 2[2].

This application note details the orthogonal conjugation strategies required to selectively address the secondary amine and the carboxylic acid handles of this linker, ensuring high-yield, self-validating bioconjugation.

Orthogonal Conjugation Strategy

Because the linker contains two distinct reactive handles—a secondary amine and a carboxylic acid—it allows for highly controlled, sequential coupling.

Conjugation_Workflow Start 2-(2-(Piperazin-1-yl)ethoxy)acetic acid Act_COOH EDC/NHS Activation (pH 5.5-6.0) Start->Act_COOH Pathway A: Carboxyl Handle Act_Amine HATU/DIPEA Activation of Target COOH Start->Act_Amine Pathway B: Secondary Amine Handle Conj_Amine Primary Amine Coupling (pH 7.5-8.0) Act_COOH->Conj_Amine NHS Ester Intermediate Conj_Piperazine Piperazine N-Acylation (DMF, RT) Act_Amine->Conj_Piperazine HOAt Ester Intermediate

Caption: Orthogonal bioconjugation pathways for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Protocol A: Carboxylic Acid Activation via EDC/NHS

Causality & Mechanism

The activation of the ethoxyacetic acid moiety requires a two-step pH adjustment. EDC (a zero-length crosslinker) forms an unstable O-acylisourea intermediate. This reaction is thermodynamically favored in a slightly acidic environment (pH 5.5–6.0) because the carbodiimide must be protonated to undergo nucleophilic attack by the carboxylate 3[3]. To prevent rapid hydrolysis of this intermediate, Sulfo-NHS is added to form a stable, isolable NHS-ester. For the subsequent amination step, the pH is raised to 7.5–8.0 to ensure the target primary amine is in its unprotonated, highly nucleophilic free-base form 4[4].

EDC_NHS_Mechanism Carboxyl Linker Carboxyl (-COOH) O_Acyl O-Acylisourea (Unstable) Carboxyl->O_Acyl EDC (pH 5.5) NHS_Ester NHS Ester (Stable Reactive) O_Acyl->NHS_Ester Sulfo-NHS (Prevents Hydrolysis) Hydrolysis Hydrolysis (Inactive) O_Acyl->Hydrolysis H2O (Without NHS) Amide Stable Amide Conjugate NHS_Ester->Amide Target -NH2 (pH 8.0)

Caption: Mechanistic flow of EDC/NHS activation highlighting intermediate stabilization.

Step-by-Step Methodology
  • Linker Solubilization: Dissolve 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.0 eq) in Activation Buffer (100 mM MES, pH 6.0).

  • Intermediate Formation: Add EDC-HCl (1.5 eq) and Sulfo-NHS (2.0 eq) to the solution. Incubate at room temperature for 15–30 minutes with gentle agitation.

  • Validation Check 1 (Activation): Analyze a 1 µL aliquot via LC-MS. Confirm the mass shift corresponding to the formation of the Sulfo-NHS ester before proceeding.

  • pH Adjustment & Conjugation: Raise the pH of the reaction mixture to 7.5–8.0 using Conjugation Buffer (100 mM HEPES, pH 8.0), or add the activated linker directly to the target protein/ligand dissolved in HEPES buffer. Incubate for 2 hours at room temperature.

  • Validation Check 2 (Conjugation): Monitor the reaction via UV-Vis spectroscopy. The release of the Sulfo-NHS leaving group produces a distinct, quantifiable absorbance peak at 260 nm, providing real-time validation of amide bond formation.

Protocol B: Secondary Amine Functionalization via HATU/DIPEA

Causality & Mechanism

Coupling a target carboxylic acid to the sterically hindered secondary amine of the piperazine ring requires a highly efficient coupling reagent. HATU is the gold standard for this application. The superiority of HATU stems from the neighboring group effect of the 7-aza nitrogen in the generated HOAt leaving group, which hydrogen-bonds with the incoming piperazine amine, drastically accelerating the acyl transfer step compared to traditional HOBt-based reagents 5[5].

Step-by-Step Methodology
  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 5–10 minutes. Note: DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid, allowing it to attack the uronium salt of HATU to form the active HOAt ester.

  • Linker Addition: Add 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.2 eq). Stir the reaction mixture at room temperature for 1–2 hours.

  • Validation Check (Chloranil Test): Because piperazine is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. Perform a Chloranil test on a micro-aliquot. A successful coupling is indicated by a color shift from blue/green (free secondary amine) to pale yellow/colorless (acylated amine).

  • Purification: Quench the reaction with water, extract with EtOAc, and purify the conjugate via reverse-phase HPLC.

Quantitative Data: Reagent Selection Matrix

To assist in experimental design, the following table summarizes the quantitative efficiency and operational parameters of various coupling strategies when utilizing piperazine-based linkers.

Coupling ReagentTarget MoietyOptimal pH / SolventIntermediate StabilityTypical YieldPrimary Advantage
EDC / Sulfo-NHS Carboxylic AcidAqueous (pH 5.5 → 8.0)Hours (Stable NHS ester)70–85%Biocompatible, zero-length crosslinking
HATU / DIPEA Secondary AmineOrganic (DMF / DCM)Minutes (Highly reactive)85–95%Overcomes steric hindrance of piperazine
PyBOP / DIPEA Secondary AmineOrganic (DMF / DCM)Minutes75–85%Byproducts are highly water-soluble
NaBH₃CN Secondary AmineAqueous/Organic (pH 6.0)N/A (Reductive Amination)60–80%Preserves basicity of piperazine nitrogen

References

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health (NIH) / PMC. 1

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry (RSC). 2

  • In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes. ACS Omega. 3

  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. National Institutes of Health (NIH) / PMC. 4

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. 5

Sources

Application

Application Note: Targeted Protein Degradation Using 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid Derivatives

Executive Summary Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the target-binding warhead and the E3 ligase lig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the target-binding warhead and the E3 ligase ligand. While early PROTACs predominantly utilized flexible alkyl or PEG chains, modern rational design has shifted towards "functional linkers"[]. The 2-(2-(Piperazin-1-yl)ethoxy)acetic acid derivative represents a highly strategic bifunctional linker module. It combines the conformational restriction and pH-responsiveness of a piperazine ring with the hydrophilicity and synthetic tractability of an ethoxyacetic acid tail[2]. This application note details the mechanistic rationale, comparative advantages, and validated protocols for incorporating this linker into PROTAC development workflows.

Mechanistic Rationale: Why 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid?

The linker in a PROTAC is not merely a passive tether; it is a critical determinant of ternary complex geometry, cellular permeability, and metabolic stability[].

  • Conformational Entropy and Rigidity: Pure PEG or alkyl chains suffer from high conformational entropy, which imposes a thermodynamic penalty upon the formation of the highly ordered POI-PROTAC-E3 ternary complex. The incorporation of the piperazine ring restricts this flexibility, pre-organizing the molecule and often enhancing the degradation efficacy[3].

  • pH-Responsive Solubility and Membrane Escape: The piperazine moiety provides a basic nitrogen center. In the acidic environment of the endosome, this nitrogen becomes protonated, enhancing aqueous solubility and facilitating endosomal escape without the floppy entropy of long PEG chains[]. However, researchers must note that the pKa of the piperazine ring is significantly modulated by the adjacent amide bonds formed during PROTAC synthesis; fine-tuning these adjacent groups is essential to maintain the desired protonation state[3].

  • Synthetic Tractability: The terminal acetic acid group provides an excellent handle for standard peptide coupling chemistry, allowing seamless conjugation to amine-bearing E3 ligands or warheads to create potential oral drugs[4].

Comparative Physicochemical Profiling

To guide linker selection, the following table summarizes the general properties of classical linkers versus the piperazine-ethoxy-acetic acid functional linker.

Linker ClassConformational RigidityAqueous SolubilityMetabolic StabilityPrimary Limitation
Alkyl Chains Low (Highly flexible)Poor (Hydrophobic)ModeratePoor cellular uptake and solubility[5].
PEG Chains Low (Highly flexible)ExcellentLow (Prone to oxidative cleavage)High entropic penalty upon binding[5].
Piperazine-Ethoxy-Acetic Acid Moderate to High (Semi-rigid)Excellent (pH-responsive)High (Resists N-dealkylation)Requires careful pKa modulation[3].

Mechanism of Action

The structural rigidity introduced by the piperazine core directly influences the spatial orientation of the warhead relative to the E3 ligase, optimizing the transfer of ubiquitin.

G PROTAC PROTAC (Piperazine Linker) Ternary Ternary Complex (Optimized Geometry) PROTAC->Ternary Binds & Orients POI Target Protein (POI) POI->Ternary Recruited E3 E3 Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Efficient Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation

Fig 1: PROTAC-mediated ternary complex formation and targeted degradation pathway.

Experimental Protocols

Protocol A: Synthesis of PROTAC via Amide Coupling

This protocol details the conjugation of the 2-(2-(Piperazin-1-yl)ethoxy)acetic acid linker to an amine-bearing target ligand.

  • Causality & Rationale: HATU is selected as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids, minimizing epimerization and maximizing yield. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the carboxylic acid to facilitate activation.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of the 2-(2-(Piperazin-1-yl)ethoxy)acetic acid derivative and 1.2 eq of the amine-bearing warhead in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

    • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution, followed by 1.2 eq of HATU.

    • Reaction: Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 2–4 hours. Rationale: Nitrogen prevents oxidative degradation of the piperazine ring during basic coupling conditions.

    • Monitoring: Monitor reaction progress via LC-MS. The piperazine linker will exhibit a distinct mass shift and a characteristic retention time due to its basic nature.

    • Purification: Quench with water and purify via preparative reverse-phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA. Rationale: TFA ensures the piperazine nitrogen remains protonated, sharpening the chromatographic peak.

Protocol B: In Vitro Ternary Complex Validation (TR-FRET)
  • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard ELISA or co-immunoprecipitation because it allows for the homogeneous, real-time detection of low-affinity, transient ternary complexes without disruptive washing steps that could artificially dissociate the complex.

  • Step-by-Step Methodology:

    • Reagent Setup: Prepare solutions of Tb-labeled E3 ligase (donor) and AF647-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Rationale: Tween-20 and BSA prevent non-specific binding of the highly hydrophobic PROTAC molecules to the microplate walls.

    • Titration: Dispense a serial dilution of the synthesized PROTAC (from 10 µM down to 0.1 nM) into a 384-well plate.

    • Incubation: Add the labeled proteins to the wells (final concentration: 5 nM E3, 10 nM POI). Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

    • Analysis: Plot the 665/620 nm emission ratio against PROTAC concentration to determine the "Hook Effect" profile and the DC50​ (concentration of half-maximal complex formation).

Protocol C: Cellular Degradation Assay (Western Blot)
  • Causality & Rationale: Confirming target degradation in live cells is essential because in vitro ternary complex formation does not guarantee cellular permeability or successful hijacking of the proteasome machinery.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed the target cell line (e.g., HeLa or HEK293) in 6-well plates at 5×105 cells/well and incubate overnight at 37°C, 5% CO2​ .

    • Treatment: Treat cells with a concentration gradient of the PROTAC (0.1 nM to 10 µM) and a vehicle control (0.1% DMSO) for 24 hours. Rationale: 24 hours is typically sufficient for PROTACs utilizing functional piperazine linkers to permeate the cell, escape the endosome, and induce detectable degradation.

    • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification & Blotting: Quantify protein concentration via BCA assay. Load equal amounts of protein (20 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH).

    • Validation: Pre-treat a control well with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (MLN4924) prior to PROTAC addition. Rationale: This confirms that the observed loss of POI is strictly dependent on the ubiquitin-proteasome system, ruling out off-target toxicity.

Experimental Workflow

The following diagram illustrates the critical path from chemical synthesis to biological validation.

Workflow Synth 1. PROTAC Synthesis (HATU/DIPEA Coupling) Purify 2. HPLC Purification & LC-MS Validation Synth->Purify TRFRET 3. TR-FRET Assay (Ternary Complex Formation) Purify->TRFRET Cell 4. Cellular Incubation (Target Cell Line) TRFRET->Cell WB 5. Western Blot (Degradation Quantification) Cell->WB

Fig 2: End-to-end experimental workflow for PROTAC synthesis and validation.

References

  • 5 - Precise PEG LLC 2.3 - NIH.gov (PMC) 3. - BOC Sciences

  • 2 - MedChemExpress

  • 4 - Tokyo Chemical Industry

Sources

Method

Application Note: Step-by-Step Synthesis Pathway of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

Introduction and Strategic Overview 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0) is a highly versatile bifunctional building block. In modern drug development, it is predominantly utilized as a rigidified,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0) is a highly versatile bifunctional building block. In modern drug development, it is predominantly utilized as a rigidified, PEG-like PROTAC linker, enabling the synthesis of heterobifunctional degraders with optimized physicochemical properties[1]. Additionally, in pharmacopeial analysis, this compound is a recognized degradation product and metabolite of the antihistamine Cetirizine, formally designated as Cetirizine Impurity 22[2].

Retrosynthetic Rationale & Mechanistic Causality

Synthesizing this molecule requires precise regiocontrol. The starting material, 1-(2-hydroxyethyl)piperazine , possesses three competing nucleophilic sites: a secondary amine, a tertiary amine, and a primary alcohol. Direct alkylation with an α -halo acid would yield a complex, intractable mixture of N -alkylated and O -alkylated products, alongside quaternary ammonium salts.

To circumvent this, we employ a highly controlled, three-step orthogonal protection/deprotection strategy:

  • Regioselective Amine Capping : The secondary amine is the most nucleophilic site. We selectively mask it using Di-tert-butyl dicarbonate ( Boc2​O ).

  • Kinetically Driven O-Alkylation : To prevent the tertiary amine from attacking the alkylating agent (tert-butyl bromoacetate), we use Sodium Hydride ( NaH ) to pre-form the alkoxide. The resulting oxygen anion is exponentially more nucleophilic than the neutral tertiary amine, driving the SN​2 reaction exclusively at the oxygen center.

  • Unified Global Deprotection : By strategically choosing a Boc group for the amine and a tert-butyl ester for the carboxylic acid, we create a system where both protecting groups share a common vulnerability to strong acid. A single treatment with Trifluoroacetic acid (TFA) cleaves both groups simultaneously, maximizing atom economy and minimizing purification bottlenecks.

Synthetic Workflow Visualization

G SM 1-(2-Hydroxyethyl)piperazine Step1 Step 1: N-Boc Protection (Boc2O, DCM) SM->Step1 Int1 1-Boc-4-(2-hydroxyethyl) piperazine Step1->Int1 Step2 Step 2: O-Alkylation (t-Butyl bromoacetate, NaH) Int1->Step2 Int2 Fully Protected Intermediate Step2->Int2 Step3 Step 3: Global Deprotection (TFA/DCM) Int2->Step3 Product 2-(2-(Piperazin-1-yl)ethoxy) acetic acid Step3->Product

Figure 1: Three-step synthetic workflow for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for a Standard 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
1-(2-Hydroxyethyl)piperazine130.191.01.30 gStarting Material
Di-tert-butyl dicarbonate ( Boc2​O )218.251.052.29 gAmine Protecting Agent
Sodium Hydride (60% in mineral oil)24.001.20.48 gStrong Base (Alkoxide formation)
tert-Butyl bromoacetate195.051.12.15 gElectrophilic Alkylating Agent
Trifluoroacetic Acid (TFA)114.02Excess10.0 mLGlobal Deprotecting Agent

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine

Objective: Regioselective protection of the secondary amine.

  • Preparation : Dissolve 1-(2-hydroxyethyl)piperazine (1.30 g, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Cooling : Submerge the flask in an ice-water bath to reach 0 °C. Causality: Cooling mitigates the exothermic nature of Boc-protection and prevents unwanted side reactions.

  • Addition : Dissolve Boc2​O (2.29 g, 10.5 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint : Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the strongly staining secondary amine starting material confirms reaction completion.

  • Workup : Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of tert-Butyl 4-(2-(2-(tert-butoxy)-2-oxoethoxy)ethyl)piperazine-1-carboxylate

Objective: Kinetically controlled O-alkylation.

  • Preparation : Dissolve the intermediate from Step 1 (~10 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert Argon/Nitrogen atmosphere. Cool to 0 °C.

  • Alkoxide Formation : Carefully add Sodium Hydride (60% dispersion, 0.48 g, 12 mmol) portionwise.

  • Self-Validation Checkpoint : Observe the evolution of Hydrogen ( H2​ ) gas. Stir for 30 minutes at 0 °C until gas evolution ceases. Causality: Ensuring complete alkoxide formation before adding the electrophile is critical to prevent the tertiary amine from forming a quaternary salt.

  • Alkylation : Add tert-butyl bromoacetate (2.15 g, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the fully protected intermediate.

Step 3: Global Deprotection to 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

Objective: Simultaneous cleavage of Boc and tert-butyl ester groups.

  • Preparation : Dissolve the fully protected intermediate in 10 mL of anhydrous DCM.

  • Deprotection : Add 10 mL of Trifluoroacetic Acid (TFA) slowly at room temperature.

  • Self-Validation Checkpoint : Vigorous bubbling will occur as isobutylene and carbon dioxide gases are released. This is a physical confirmation that the E1-type elimination of the tert-butyl groups is proceeding.

  • Reaction : Stir at room temperature for 4 to 6 hours.

  • Isolation : Concentrate the mixture under reduced pressure. To remove residual TFA, add 10 mL of Toluene and co-evaporate (repeat 3 times).

  • Final Product : The product is obtained as a highly pure TFA salt (viscous oil or hygroscopic solid). If the HCl salt is required for biological assays, the TFA salt can be dissolved in minimal methanol and treated with 4M HCl in dioxane, followed by precipitation with cold diethyl ether.

Analytical Characterization Checkpoints

To ensure the trustworthiness of the synthesized PROTAC linker, validate the final product against the following expected analytical parameters:

Table 2: Expected Analytical Signatures for Final Product (TFA Salt)

Analytical MethodExpected Result / SignatureDiagnostic Value
LC-MS (ESI+) m/z 189.1 [M+H]+ Confirms the exact mass of the deprotected target molecule.
1 H NMR ( D2​O ) δ 4.15 (s, 2H)Confirms the presence of the −O−CH2​−COOH protons.
1 H NMR ( D2​O ) δ 3.85 (t, 2H), 3.45 (t, 2H)Confirms the intact ethoxy spacer ( −CH2​−CH2​−O− ).
1 H NMR ( D2​O ) δ 3.60 - 3.30 (m, 8H)Confirms the intact piperazine ring system.
13 C NMR ( D2​O ) δ ~175.0 ppmConfirms the presence of the free carboxylic acid carbonyl carbon.

References

  • SynZeal. "Cetirizine Impurities: Cetirizine Impurity 22". Source: synzeal.com. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid Synthesis

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development teams who hit a wall when synthesizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development teams who hit a wall when synthesizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid. While it looks deceptively simple on paper—often used as a critical PROTAC linker or an intermediate for antihistamines like Cetirizine[1]—the bifunctional nature of the piperazine ring and the highly water-soluble zwitterionic properties of the final product create a perfect storm for yield loss.

This guide bypasses theoretical fluff to deliver field-proven, self-validating protocols. We will dissect the causality behind every reagent choice and provide actionable fixes for the most common experimental bottlenecks.

Section 1: Mechanistic Workflow & Causality

To optimize yield, we must first understand the mechanistic pathway. The standard synthesis relies on the mono-protection of piperazine, followed by an SN​2 etherification/alkylation, and concludes with a global acidic deprotection.

SynthesisWorkflow A Piperazine (Starting Material) B 1-Boc-Piperazine (Mono-protected) A->B Boc2O, 0°C (Protection) D tert-Butyl 2-(2-(4-Boc-piperazin-1-yl)ethoxy)acetate (Alkylated Intermediate) B->D Base, Solvent (SN2 Alkylation) C tert-Butyl 2-(2-chloroethoxy)acetate (Alkylating Agent) C->D NaI Catalyst (Finkelstein) E 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Final Zwitterion) D->E TFA / DCM (Global Deprotection)

Fig 1. Step-by-step synthetic workflow and mechanistic pathways for PROTAC linker synthesis.

Section 2: Self-Validating Experimental Protocol

Do not blindly follow stoichiometry; let the reaction kinetics dictate your workflow. The following protocol is engineered to validate itself at every critical juncture[2].

Phase 1: N-Alkylation (Finkelstein-Assisted SN​2 )
  • Charge Reactor: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that optimally solvates the transition state of the SN​2 reaction, accelerating the nucleophilic attack compared to non-polar solvents[3].

  • Base Addition: Add Cs2​CO3​ (2.0 eq).

    • Causality: The larger cesium cation provides a "naked" carbonate anion, making it a significantly more effective base for deprotonating the secondary amine than standard K2​CO3​ .

  • Catalyst Addition: Add NaI (0.2 eq).

    • Causality: Sodium iodide converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), lowering the activation energy barrier for the sluggish secondary amine.

  • Electrophile Addition: Dropwise add tert-butyl 2-(2-chloroethoxy)acetate (1.1 eq).

  • Reaction & Validation: Stir at 80°C for 12–16 hours.

    • Validation Check: Monitor via LC-MS. The intermediate mass [M+H]+ of 345.2 should be the dominant peak. If >10% starting material persists, spike the reactor with an additional 0.1 eq NaI to re-initiate the catalytic cycle.

  • Workup: Quench with water, extract with EtOAc, wash with brine (5x) to completely partition the DMF into the aqueous layer, dry over Na2​SO4​ , and concentrate.

Phase 2: Global Deprotection & Zwitterion Isolation
  • Acidic Cleavage: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) in a 1:1 v/v ratio. Stir at room temperature for 4 hours.

    • Causality: TFA simultaneously cleaves the Boc protecting group and hydrolyzes the tert-butyl ester, yielding the fully deprotected amino acid in a single step.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Isolation (The Zwitterion Catch): Dissolve the crude residue in a minimal amount of HPLC-grade water. Load onto a Strong Cation Exchange (SCX) resin column. Wash with water and MeOH to remove acidic byproducts and organic impurities. Elute the target product using 2M Ammonia in Methanol.

    • Causality: The zwitterion binds tightly to the acidic resin via its protonated piperazine ring. The ammonia neutralizes this interaction, allowing the pure product to elute without relying on impossible liquid-liquid aqueous extractions.

  • Final Yield: Lyophilize the eluent to obtain the final product as a highly pure white powder.

Section 3: Troubleshooting Guides & FAQs

When yields drop below 80%, the root cause usually falls into one of three categories: over-alkylation, stalled kinetics, or isolation failures.

TroubleshootingLogic Issue Yield Loss in Synthesis Prob1 Di-alkylation Side Products Issue->Prob1 Prob2 Stalled Alkylation (<50% Conversion) Issue->Prob2 Prob3 Product Loss During Aqueous Workup Issue->Prob3 Fix1 Use Strict Stoichiometry Purify 1-Boc-Piperazine Prob1->Fix1 Prevent Fix2 Add NaI/KI Catalyst Switch to Cs2CO3 in DMF Prob2->Fix2 Accelerate Fix3 Avoid Liquid Extraction Use Ion-Exchange Resin Prob3->Fix3 Isolate

Fig 2. Troubleshooting logic tree for resolving common yield-limiting factors.

Q1: Why am I seeing significant di-alkylation even when using 1-Boc-piperazine?

The Cause: This is almost always a starting material purity issue. Commercial 1-Boc-piperazine often contains 5–10% unprotected piperazine as an impurity. Because unsubstituted piperazine is less sterically hindered than the mono-Boc derivative, it reacts much faster with your alkylating agent, creating a disproportionate amount of di-alkylated byproduct. The Fix: Do not assume commercial purity. Run your 1-Boc-piperazine through a quick silica plug or recrystallize it before use. Furthermore, ensure your reaction temperature does not exceed 85°C, as thermal deprotection of the Boc group can occur in the presence of certain Lewis acidic impurities.

Q2: My SN​2 alkylation step stalls at 40-50% conversion. How can I drive it to completion?

The Cause: The secondary amine of piperazine has only moderate nucleophilicity, and the chloride leaving group on 2-(2-chloroethoxy)acetate is relatively poor. If you are using standard K2​CO3​ in Acetonitrile or THF, the base is likely insoluble, leading to sluggish kinetics. The Fix: Refer to the quantitative data table in Section 4. You must implement a Finkelstein reaction in situ. By adding a catalytic amount of Sodium Iodide (NaI), you swap the poor chloride leaving group for a highly reactive iodide. Pair this with Cs2​CO3​ in DMF to ensure the base is fully active[3].

Q3: I am losing my final product during the aqueous workup. How do I extract it?

The Cause: You cannot extract 2-(2-(Piperazin-1-yl)ethoxy)acetic acid using standard liquid-liquid extraction. It is a zwitterion (containing both a basic secondary amine and an acidic carboxylic acid). At almost any pH, it will remain ionized and partition heavily into the aqueous layer. The Fix: Abandon separatory funnels for the final step. You must use a Strong Cation Exchange (SCX) resin (as detailed in Phase 2 of the protocol) or perform a highly precise isoelectric point (pI) precipitation. For this molecule, SCX chromatography followed by lyophilization is the only reliable way to achieve >95% recovery.

Section 4: Quantitative Data & Optimization Metrics

The table below summarizes the causality of reagent selection on the SN​2 alkylation step. Notice how the combination of solvent polarity, base solubility, and leaving group activation directly correlates to the final conversion rate.

Solvent PolarityBase SelectionCatalyst (Leaving Group Activation)Temp (°C)Time (h)Expected Conversion (%)
THF (Low) K2​CO3​ None (Chloride)6524< 30%
MeCN (Moderate) K2​CO3​ None (Chloride)802445%
DMF (High) K2​CO3​ NaI, 0.2 eq (Iodide)801675%
DMF (High) Cs2​CO3​ NaI, 0.2 eq (Iodide) 80 12 > 95%

Table 1. Optimization metrics for the etherification/alkylation of 1-Boc-piperazine. Bolded row indicates the validated optimal conditions.

References
  • Zoppi, V., et al. (2019). "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7." Journal of Medicinal Chemistry, 62(2), 699-726.[Link]

  • Wikipedia Contributors. "Cetirizine - Synthesis and Structural Data." Wikipedia, The Free Encyclopedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-(Piperazin-1-yl)ethoxy)acetic acid Amide Couplings

Welcome to the advanced troubleshooting guide for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid . This bifunctional molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2] and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid . This bifunctional molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2] and antihistamine derivatives like cetirizine[3][4]. However, its dual nature—housing both an unprotected secondary amine and a carboxylic acid—presents unique physicochemical and kinetic challenges during amide bond formation[5][6].

This guide is designed for drug development professionals and synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to rescue failing coupling reactions.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction conditions, use the logical flowchart below to identify the root cause of your coupling failure.

Troubleshooting Start Amide Coupling Issue with Piperazine Linker Q1 Is the linker orthogonally protected? Start->Q1 Polymer Self-Polymerization (Multiple high-mass peaks on LCMS) Q1->Polymer No Solubility Poor Solubility in DMF/DCM? Q1->Solubility Yes Protect Action: Synthesize Boc-protected or ester-protected derivative Polymer->Protect Zwitterion Zwitterion Formation (Ionic Lattice) Solubility->Zwitterion Yes LowYield Low Yield / Sluggish Reaction? Solubility->LowYield No Base Action: Add 3.0 eq DIPEA or use aqueous Schotten-Baumann Zwitterion->Base Sterics Secondary Amine Steric Hindrance LowYield->Sterics Yes Reagent Action: Switch to HATU/COMU Elevate to 40°C Sterics->Reagent

Fig 1: Diagnostic logic for resolving piperazine-ethoxy-acetic acid coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my reaction yield a complex, intractable polymeric mass instead of the desired amide?

The Causality: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is an unprotected amino acid. When you introduce a coupling reagent (e.g., EDC, HATU) to activate the carboxylic acid, the highly nucleophilic secondary amine of the piperazine ring from another molecule immediately attacks the activated ester[5]. This runaway intermolecular reaction forms polyamides (oligomerization). The Solution: You must establish orthogonal protection before coupling[7][8].

  • Vector A (Activating the acid): If coupling the linker's carboxylic acid to an external payload amine, pre-protect the piperazine nitrogen (e.g., using Boc 2​ O to form 2-(2-(4-Boc-piperazin-1-yl)ethoxy)acetic acid)[8].

  • Vector B (Activating the amine): If coupling the linker's piperazine amine to an external payload acid, protect the linker's carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to the reaction[3].

Q2: The unprotected linker refuses to dissolve in standard organic solvents (DCM, DMF, THF). How do I force it into solution?

The Causality: The basic piperazine nitrogen (pK a​ ~9.8) and the acidic carboxylic acid (pK a​ ~4.5) undergo spontaneous intramolecular proton transfer. This forms a highly polar zwitterion[9][10]. The resulting ionic lattice energy prevents dissolution in low-polarity organic solvents. The Solution:

  • Base Disruption: Add 2.0–3.0 equivalents of a non-nucleophilic base like DIPEA ( N,N -Diisopropylethylamine) to the DMF suspension. This deprotonates the ammonium species, breaking the zwitterionic state and drastically increasing organic solubility[9].

  • Aqueous Coupling: Alternatively, leverage the zwitterion's water solubility by performing a Schotten-Baumann-type coupling in aqueous media using water-compatible reagents like EDC/sulfo-NHS or COMU[11][12].

Q3: I am trying to couple a sterically hindered payload to the piperazine nitrogen, but the reaction stalls. How can I improve the yield?

The Causality: Piperazine is a secondary amine. While nucleophilic, its secondary nature introduces steric bulk that can hinder the attack on bulky activated esters, leading to sluggish kinetics and competitive hydrolysis of the active ester[]. The Solution: Switch from standard carbodiimides (EDC/HOBt) to highly reactive uronium/aminium salts like HATU or COMU[6][11]. COMU is particularly effective for secondary amines, exhibits a 50% higher solubility in DMF than traditional reagents, and its byproducts are highly water-soluble[11]. Elevating the temperature to 40 °C in DMF can also overcome the activation energy barrier for sterically demanding substrates.

Q4: How do I purify the final coupled product if it retains a highly polar piperazine moiety?

The Causality: The basic piperazine nitrogen causes severe tailing on standard normal-phase silica gel due to strong secondary interactions with acidic silanol groups. The Solution: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a mobile phase of Water/Acetonitrile containing 0.1% TFA (Trifluoroacetic acid)[7]. The TFA protonates the piperazine, ensuring sharp peak shapes. For liquid-liquid extraction, adjust the aqueous phase to pH 10 (using Na 2​ CO 3​ ) to fully deprotonate the piperazine before extracting with a polar organic mixture like 10% MeOH in DCM[4].

Quantitative Reagent Selection Guide

Selecting the right coupling reagent is critical when dealing with the steric hindrance of piperazine and the solubility issues of zwitterionic intermediates.

Coupling ReagentActivation Kinetics (Secondary Amines)Zwitterion / Aqueous CompatibilityByproduct SolubilityRecommended Use Case for this Linker
EDC / HOBt Slow to ModerateHigh (Tolerates water)[9]Aqueous (Urea is water-soluble)Aqueous couplings; unhindered primary amine payloads.
HATU Very FastLow (Requires anhydrous DMF)Organic / Moderately AqueousStandard choice for sterically hindered payloads[5][7].
COMU Extremely FastHigh (Micellar/Aqueous compatible)[11]Highly AqueousBest overall for secondary amines; easy byproduct removal[11].
T3P ModerateLow (Requires organic solvent)Aqueous (Phosphate salts)Large-scale process chemistry; low epimerization risk[9].

Validated Experimental Protocols

The following protocols represent a self-validating workflow: you must first protect the linker (Protocol A) before attempting the amide coupling (Protocol B).

ReactionWorkflow Zwit Unprotected Linker (Zwitterion) Boc Boc2O, Et3N MeOH/H2O Zwit->Boc Protected Boc-Protected Linker (Soluble) Boc->Protected Act HATU, DIPEA DMF, 25°C Protected->Act ActiveEster Activated Ester Intermediate Act->ActiveEster Amine Payload Amine (R-NH2) ActiveEster->Amine Product Desired Amide Product Amine->Product

Fig 2: Required chemical workflow to prevent polymerization during amide bond formation.

Protocol A: Boc-Protection of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

Purpose: Masks the secondary amine to prevent self-polymerization.

  • Dissolution: Suspend 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of Methanol and H 2​ O (40 mL).

  • Basification: Add Triethylamine (Et 3​ N) (2.5 equiv, 25 mmol). Validation Check: The suspension should become a clear solution as the zwitterion is disrupted.

  • Protection: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 equiv, 11 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LCMS (look for M+H corresponding to the Boc-protected mass).

  • Workup: Concentrate the mixture in vacuo to remove Methanol. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 4.0 using 1M Citric Acid.

  • Extraction: Extract the aqueous layer with 10% Methanol in DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the Boc-protected linker[8].

Protocol B: Amide Coupling via HATU Activation

Purpose: Couples the protected linker to a primary amine payload.

  • Pre-Activation: In an oven-dried flask under N 2​ , dissolve the Boc-protected linker (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Validation Check: The solution will turn a distinct yellow/orange color within 1–2 minutes, confirming the formation of the active HOAt ester. Stir for 15 minutes at room temperature[5].

  • Coupling: Add the payload amine (1.0 equiv) as a solution in a minimal amount of DMF.

  • Completion: Stir at room temperature for 4–12 hours. Monitor the consumption of the payload amine via LCMS.

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO 3​ (2x), 5% aqueous LiCl (to remove DMF), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude residue via RP-HPLC (C18, H 2​ O/MeCN with 0.1% TFA) to isolate the pure coupled product[7].

References

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs). Diva-Portal.org. Available at: [Link]

  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. Available at:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry. Available at:[Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. ResearchGate. Available at:[Link]

  • A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods. The Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Piperazine Ethoxy Acetic Acid Derivative Synthesis

Overview In medicinal chemistry, piperazine ethoxy acetic acid derivatives are critical pharmacophores, most notably serving as the active pharmaceutical ingredients (APIs) in second-generation antihistamines like cetiri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview In medicinal chemistry, piperazine ethoxy acetic acid derivatives are critical pharmacophores, most notably serving as the active pharmaceutical ingredients (APIs) in second-generation antihistamines like cetirizine and levocetirizine[1]. The synthesis typically involves the N-alkylation of a substituted piperazine (e.g., 1-[(4-chlorophenyl)phenylmethyl]piperazine) with an ethoxyacetic acid derivative, followed by hydrolysis to yield the free acid or its dihydrochloride salt[2]. This guide provides validated protocols, mechanistic troubleshooting, and empirical optimization data to ensure high-yield, scalable syntheses[3].

Reaction Workflow

PiperazineAlkylation A Piperazine Derivative (e.g., 1-benzhydrylpiperazine) C N-Alkylation Base (TEA), Solvent (Toluene) Catalyst (KI), 135°C A->C B Alkylating Agent (e.g., Ethyl 2-chloroethoxyacetate) B->C D Intermediate Ester (Piperazine ethoxy acetate ester) C->D Halide Displacement E Hydrolysis Acidic (HCl) or Basic (NaOH) D->E F Piperazine Ethoxy Acetic Acid (Target API) E->F Ester Cleavage

Workflow for the synthesis of piperazine ethoxy acetic acid derivatives.

Section 1: Validated Experimental Protocol

Self-Validating System: This protocol incorporates in-line HPLC monitoring and specific stoichiometric ratios to prevent over-alkylation, ensuring the reaction validates its own progression without the need for premature isolation.

Step-by-Step Methodology: Synthesis of Ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate

  • Reagent Preparation: In a pressure vessel or a round-bottom flask equipped with a reflux condenser, charge 10.0 g (0.035 mol) of 1-[(4-chlorophenyl)phenylmethyl]piperazine and 50 mL of triethylamine (TEA)[3].

  • Catalyst & Alkylating Agent Addition: Add 8.8 g (0.0525 mol, 1.5 eq) of ethyl 2-chloroethoxyacetate. To accelerate the substitution, add 0.4 g of potassium iodide (KI) as a catalyst[3].

    • Causality: KI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ. This lowers the activation energy for the nucleophilic attack by the sterically hindered piperazine nitrogen[3].

  • N-Alkylation (Reflux): Stir the mixture and heat to 135°C for 10 hours[3]. Monitor the reaction via HPLC. The elevated temperature is required to overcome the steric hindrance of the bulky benzhydryl group.

  • Workup & Purification: Cool the mixture to 20°C and filter the precipitated triethylamine hydrochloride salts. Evaporate the filtrate under reduced pressure. Distill the residue at 10 mbar to remove unreacted ethyl 2-chloroethoxyacetate[3]. The resulting reddish oil can be used directly for hydrolysis or purified via silica gel chromatography (Yield: ~88-89%)[3].

  • Hydrolysis & Salt Formation: Resuspend the ester intermediate in water and adjust the pH to 0.8 using concentrated hydrochloric acid[4]. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Evaporate the solvent and crystallize the resulting free acid from acetone saturated with HCl gas to afford the dihydrochloride salt[2].

Section 2: Troubleshooting Guide

Q: Why is my N-alkylation reaction stalling at 50-60% conversion? A: Causality: The primary cause is the poor leaving group ability of the chloride ion on ethyl 2-chloroethoxyacetate, combined with the steric bulk of the piperazine derivative. Solution: Introduce an iodide ion catalyst (e.g., Potassium Iodide or Tetrabutylammonium Iodide) at 0.1 to 0.5 molar equivalents[3]. Additionally, ensure your reaction temperature is maintained between 130-140°C; lower temperatures (e.g., refluxing in unsubstituted toluene at 110°C) often result in incomplete conversion[3].

Q: I am observing significant amounts of bis-alkylated or quaternary ammonium byproducts. How can I prevent this? A: Causality: Over-alkylation occurs when the newly formed tertiary amine product competes with the secondary amine starting material for the alkylating agent, especially if the alkylating agent is in large excess or if an overly strong, non-nucleophilic base is absent. Solution: Strictly control the stoichiometry of the alkylating agent to 1.1–1.5 equivalents[3]. Use a sterically hindered tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]. These bases act as efficient acid scavengers for the generated HCl without participating in competing nucleophilic attacks.

Q: The final hydrolysis step is yielding a complex mixture with degradation products. What is going wrong? A: Causality: Harsh basic hydrolysis (e.g., prolonged boiling in strong NaOH) can lead to the cleavage of the sensitive ether linkage within the ethoxy acetic acid chain. Solution: Switch to a controlled acidic hydrolysis. Suspend the intermediate in water and carefully lower the pH to 0.8 with concentrated HCl[4]. This selectively hydrolyzes the ester or nitrile while preserving the ether linkage, allowing for direct isolation of the dihydrochloride salt[4].

Section 3: Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on the N-alkylation yield of piperazine ethoxy acetic acid esters[1][3].

BaseSolventCatalystTemperature (°C)Time (h)Isolated Yield (%)
Na2CO3TolueneNone1101265.0
K2CO3DMFNone1201272.5
TEANone (Neat/Excess Base)None1351075.0
TEANone (Neat/Excess Base)KI (0.1 eq)1351089.4
DIPEAXyleneTBAI (0.1 eq)140891.2
Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-chloroethoxyacetonitrile instead of ethyl 2-chloroethoxyacetate? A: Yes. 2-chloroethoxyacetonitrile is a viable alternative alkylating agent[4]. The N-alkylation proceeds under similar conditions, yielding a nitrile intermediate. This intermediate can then be hydrolyzed in an aqueous or aqueous-alcoholic medium using a strong acid to yield the target piperazine ethoxy acetic acid[4].

Q: What is the role of the pressure vessel in the optimized protocol? A: When using low-boiling bases like TEA (boiling point ~89°C) as both the acid acceptor and solvent, a pressure vessel is required to safely reach the optimal reaction temperature of 135°C without losing the base to evaporation[3]. If a pressure vessel is unavailable, use a high-boiling solvent like xylene with DIPEA under standard reflux conditions[1].

Q: How do I ensure the enantiomeric purity of levocetirizine during this synthesis? A: The stereocenter is established in the starting material, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1]. The N-alkylation and subsequent hydrolysis occur at the distal nitrogen and ester/nitrile groups, respectively, which do not interact with the chiral center. Therefore, maintaining mild conditions and avoiding extreme pH shifts prevents racemization, preserving the enantiomeric excess (ee) of the final API[5].

References
  • Application Notes and Protocols for the Synthesis of Levocetirizine Utilizing (R)-(4-Chlorophenyl)(phenyl)methanamine, benchchem.com,1

  • A Novel Synthesis of the Enantiomers of an Antihistamine Drug by Piperazine Formation from a Primary Amine, thieme-connect.de, 5

  • GB2225320A - Process for the preparation of a 1-piperazine-ethoxyacetic acid, google.com, 2

  • GB2225321A - Process for preparation of a 1-piperazine-ethoxyacetic acid, google.com, 4

  • A process for the preparation of esters of [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetic acid, epo.org,3

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid

Chemical Causality & Molecular Behavior Welcome to the advanced troubleshooting guide for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid . As a Senior Application Scientist, I frequently see researchers struggle with the isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Causality & Molecular Behavior

Welcome to the advanced troubleshooting guide for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid . As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this molecule. It is a highly polar, zwitterionic building block widely utilized as a rigidifying linker in the synthesis of1[2][1].

The purification challenges stem directly from its dual-functional nature. To purify this compound successfully, you must stop treating it like a standard organic molecule and start manipulating its ionization state. The molecule possesses two critical pKa values:

  • Carboxylic Acid (pKa ~3.5): Deprotonates to form an anion at mild pH.

  • Piperazine Secondary Amine (pKa ~9.8): Protonates to form a cation at neutral to acidic pH[3].

At physiological pH (~7.4), the molecule exists predominantly as an internal salt (zwitterion). This state renders traditional liquid-liquid extraction and normal-phase silica gel chromatography completely ineffective[3].

Charge_States LowPH Cationic Form (+1) pH < 3.5 MidPH Zwitterionic Form (0) pH 3.5 - 9.8 LowPH->MidPH -H+ (pKa ~3.5) HighPH Anionic Form (-1) pH > 9.8 MidPH->HighPH -H+ (pKa ~9.8)

Fig 1: pH-dependent ionization states of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Frequently Asked Questions (Troubleshooting)

Q1: My crude product is stuck in the aqueous phase after the reaction. How do I extract it? Field Insight: The zwitterionic form is highly hydrophilic. Do not attempt standard organic extraction (e.g., EtOAc/Water). Solution: Evaporate the aqueous reaction mixture to dryness under reduced pressure. Resuspend the crude residue in an acidic buffer (pH 2) and proceed directly to Strong Cation Exchange (SCX) chromatography, or perform an 4[4].

Q2: I attempted normal-phase silica gel chromatography, but the product streaked across all fractions. Why? Field Insight: The basic secondary amine of the piperazine ring forms strong hydrogen bonds and ionic interactions with the acidic silanol groups on the silica stationary phase[3]. Solution: Switch to Reverse-Phase HPLC (RP-HPLC) using a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC). If silica is absolutely necessary, you must heavily dope the mobile phase with a modifier like 1-10% triethylamine (TEA) or ammonium hydroxide to mask the silanol interactions.

Q3: My RP-HPLC peaks are broad and tailing. How can I improve resolution? Field Insight: Tailing is caused by mixed-mode interactions between the basic piperazine nitrogen and residual silanols on the C18 column[3]. Solution: Add an ion-pairing agent. Utilizing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases will fully protonate the piperazine, forming a well-behaved TFA salt complex that elutes with sharp, symmetrical peaks.

Validated Purification Protocols

Protocol A: Strong Cation Exchange (SCX) Chromatography

This is the most reliable method for isolating5 from crude reaction mixtures containing neutral or acidic byproducts[5].

SCX_Workflow A 1. Acidify Crude (pH < 2.0) B 2. Load SCX Column (Cation Binds) A->B Applied to resin C 3. Wash Column (Water / MeOH) B->C Removes neutrals D 4. Basic Elution (2M NH3 in MeOH) C->D Deprotonates amine E 5. Isolate Product (Concentrate) D->E Yields free base

Fig 2: Step-by-step Strong Cation Exchange (SCX) chromatography workflow.

Step-by-Step Methodology:

  • Resin Preparation: Swell a Strong Cation Exchange resin (e.g., Dowex 50WX8, hydrogen form) in deionized water. Pack into a glass column.

  • Sample Loading (Self-Validation Step): Dissolve the crude mixture in 0.1 M HCl. Critical validation: Check the pH of the load solution to ensure it is strictly < 2.0 using pH strips. If the pH is too high, the carboxylic acid will deprotonate, forming the neutral zwitterion which will wash off the column prematurely. Load the solution onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Washing: Wash the column with 3-5 CV of deionized water, followed by 2 CV of Methanol. This removes all neutral and acidic impurities (which do not bind to the sulfonic acid groups).

  • Elution: Elute the target compound using 2 M Ammonia in Methanol. The basic environment deprotonates the piperazine ring, neutralizing its interaction with the resin and releasing the product.

  • Isolation: Collect the ninhydrin-positive fractions. Concentrate under reduced pressure to yield the pure zwitterionic product.

Protocol B: Isoelectric Precipitation

Ideal for scaling up when the crude mixture is relatively free of other amino acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a minimal amount of 1 M HCl.

  • pH Adjustment (Self-Validation Step): Slowly add 1 M NaOH dropwise under vigorous stirring. Critical validation: Monitor the precipitation visually and with a pH meter; maximum turbidity should occur exactly at pH 6.65 (the calculated isoelectric point). If the solution overshoots to pH 8, the precipitate will redissolve as the anionic form is generated.

  • Anti-Solvent Addition: Slowly add 3-5 volumes of cold acetone or ethanol. The zwitterion has minimal solubility at its pI in mixed aqueous-organic systems.

  • Harvesting: Stir at 4°C for 2 hours. Filter the resulting precipitate and wash with cold acetone. Dry in a vacuum desiccator.

Quantitative Data & Strategy Comparison

Purification MethodOptimal Use CaseAdvantagesDisadvantages
Strong Cation Exchange (SCX) Crude mixtures with high salt/neutral impuritiesHigh capacity, scalable, excellent purity[5]Requires specialized resin, large solvent volumes
Preparative RP-HPLC (0.1% TFA) Final polishing of target compoundExceptional resolution, automatedLow throughput, yields the TFA salt instead of free base
Isoelectric Precipitation Large-scale bulk purificationCost-effective, no specialized equipmentRequires high initial concentration, lower yield
Normal-Phase Silica Not RecommendedN/ASevere streaking, irreversible binding[3]

References

  • 2-(2-(Piperazin-1-yl)ethoxy)
  • Source: benchchem.
  • Source: chromtech.
  • Source: nih.
  • Source: chempep.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-(Piperazin-1-yl)ethoxy)acetic acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of Proteolysis Targeting Chimeras (PROTACs). The integration of piperazine-containing linkers, such as 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, is a highly effective strategy to enhance the rigidity and aqueous solubility of PROTACs[1]. The basic piperazine center acts as a solubilizing group that can be finely tuned by its neighboring structural environment[2].

However, the bifunctional nature of this molecule—possessing both a nucleophilic secondary amine and a reactive carboxylic acid—introduces significant synthetic challenges. This guide provides field-proven, self-validating methodologies to prevent side reactions like polymerization, zwitterion-induced extraction failures, and oxidative degradation.

Mechanistic Causality: Why Side Reactions Occur

Before troubleshooting, it is critical to understand the chemical causality driving side reactions with this specific linker:

  • Autocatalytic Polymerization: The secondary amine on the piperazine ring is highly nucleophilic. When the carboxylic acid is activated by coupling reagents (e.g., HATU, EDC), the unprotected amine of a neighboring molecule will immediately attack the activated ester, leading to uncontrolled oligomerization or diketopiperazine formation.

  • Zwitterionic Trapping: Piperazine has a pKa of approximately 9.5, while the acetic acid moiety has a pKa of ~3.5[2]. At physiological or neutral pH, the molecule exists as a zwitterion (net-zero charge but highly polar), making standard liquid-liquid extraction into organic solvents nearly impossible.

G cluster_0 Path A: Unprotected (Side Reaction) cluster_1 Path B: Protected (Desired) Unprotected Unprotected Linker (Free Amine + Acid) Activation1 Coupling Reagent (HATU / EDC) Unprotected->Activation1 Polymer Oligomerization / Diketopiperazine Activation1->Polymer Protected Boc-Protected Linker (Blocked Amine + Acid) Activation2 Coupling Reagent + Target Amine Protected->Activation2 Product Desired PROTAC Conjugate Activation2->Product

Reaction pathway showing polymerization vs. successful coupling.

Quantitative Data & Reagent Selection

To prevent these side reactions, reagent selection and pH control must be mathematically grounded.

Table 1: Physicochemical Properties & Extraction Parameters
PropertyValueImplication for Workflow
pKa1 (Carboxylic Acid) ~3.5Deprotonated (anionic) above pH 4.5.
pKa2 (Piperazine NH) ~9.5Protonated (cationic) below pH 8.5.
Isoelectric Point (pI) ~6.5Maximum zwitterionic character; lowest aqueous solubility. Target this pH for extraction.
Solubility Profile High in H2O, Low in DCM/EtOAcRequires polar organic mixtures (e.g., 10% MeOH/DCM) for effective partitioning.
Table 2: Coupling Reagent Compatibility Matrix
Reagent SystemSide Reaction RiskCausality & Best Use Case
HATU / DIPEA High (if unprotected)Extremely fast activation. Will cause instant polymerization if the piperazine is not Boc-protected. Best for sterically hindered target amines.
EDC / NHS ModerateSlower activation. Ideal for aqueous bioconjugation, but still requires amine protection to prevent off-target cross-linking.
DCC / DMAP Low (post-filtration)Generates insoluble dicyclohexylurea (DCU). Useful when avoiding aqueous workups, as the byproduct is removed via filtration.

Self-Validating Experimental Protocols

To guarantee experimental integrity, the following protocols are designed as self-validating systems, incorporating mandatory in-process checkpoints.

Protocol A: In Situ N-Boc Protection (Preventing Polymerization)

Objective: Mask the secondary amine to prevent intermolecular coupling.

  • Dissolution: Suspend 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and DI water (0.2 M).

  • pH Adjustment: Add 1M NaOH dropwise until the solution reaches pH 10.

    • Validation Checkpoint: Spot the solution on universal pH paper. The paper must read ≥10 to ensure the piperazine amine is completely free-based and nucleophilic.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0°C. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. A transition from deep purple (primary/secondary amine) to yellow/colorless confirms complete consumption of the free piperazine.

  • Workup: Acidify the mixture to pH 3.0 using 1M KHSO₄ (avoids HCl to prevent premature Boc deprotection), then extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Amide Coupling of the Protected Linker

Objective: Conjugate the Boc-protected linker to the target PROTAC warhead.

  • Activation: Dissolve the Boc-protected linker (1.1 eq) and the target amine warhead (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq).

    • Validation Checkpoint: Hover a wet strip of pH paper over the reaction vapor phase; it should indicate a basic environment, confirming the target amine is not trapped as a salt.

  • Coupling: Add HATU (1.2 eq) at 0°C. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Monitor via LC-MS. Validate success by the disappearance of the target amine mass and the appearance of the [M+H]⁺ peak corresponding to the Boc-protected conjugate.

G Start Aqueous Reaction Mixture (Zwitterionic Linker) pH_Adjust Adjust pH to ~6.5 (Isoelectric Point) Start->pH_Adjust Split pH_Adjust->Split Extract Liquid-Liquid Extraction (10% MeOH in DCM) Split->Extract Organic Soluble SCX Ion-Exchange (SCX) Catch & Release Split->SCX Highly Polar

Workflow for isolating zwitterionic piperazine linkers from aqueous mixtures.

Troubleshooting FAQs

Q: My coupling reaction yielded a viscous, inseparable gel instead of the desired PROTAC. What happened? A: You likely attempted to activate the carboxylic acid without first protecting the piperazine ring. The HATU/EDC activated the acid, which was immediately attacked by the secondary amine of another linker molecule, resulting in a polyamide gel. Always execute Protocol A before coupling.

Q: I protected the amine, but during the aqueous workup, I recovered less than 10% of my product. Where did it go? A: If your target PROTAC warhead also contains basic centers, the entire conjugate may behave as a zwitterion or polycation. Standard EtOAc extractions will leave the product trapped in the aqueous layer. Solution: Adjust the aqueous layer to the calculated isoelectric point (typically pH 6.5–7.0) and extract with a highly polar organic solvent like 10% Methanol in DCM, or bypass liquid-liquid extraction entirely by using an SCX (Strong Cation Exchange) column.

Q: Can I use this linker to improve the oral bioavailability of my PROTAC? A: Yes. The strategic introduction of basic centers like piperazine can significantly tune the basicity and protonation state of the PROTAC, which often translates to improved aqueous solubility and, in some optimized geometries, better oral bioavailability[3]. However, the exact pKa will shift based on the adjacent amide bonds formed during your coupling steps[2].

References

  • Desantis J, et al.
  • "Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation.
  • "Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development." Molecules, 2023.

Sources

Optimization

Technical Support Center: Flash Chromatography &amp; Purification of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

Welcome to the Application Scientist Support Desk. Purifying highly polar, ionizable building blocks like 2-(2-(Piperazin-1-yl)ethoxy)acetic acid—a common PROTAC linker—presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. Purifying highly polar, ionizable building blocks like 2-(2-(Piperazin-1-yl)ethoxy)acetic acid—a common PROTAC linker—presents unique chromatographic challenges. Because this molecule contains both basic secondary/tertiary amines and an acidic carboxylic acid, it exists as a zwitterion at neutral pH.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating reverse-phase protocol to ensure high-recovery purification without severe peak tailing or irreversible column binding.

Compound Profiling & Chromatographic Behavior

To successfully purify this compound, we must first understand the causality behind its behavior on a silica matrix. The table below summarizes the quantitative data and physical properties that dictate our solvent system choices.

ParameterValue / DescriptionChromatographic Implication
Target Compound 2-(2-(Piperazin-1-yl)ethoxy)acetic acidHighly polar; requires strong eluting power.
Molecular Character ZwitterionicExists in multiple ionization states depending on pH.
Estimated pKa Amines: ~8.5–9.8 Carboxylic Acid: ~3.5Will ion-pair with stationary phases if pH is not controlled.
Aqueous Solubility Extremely HighPoor solubility in standard organic solvent systems (Hexanes/EtOAc).
Optimal Flash Mode Reverse-Phase (C18)Prevents irreversible binding seen on bare silica[1].
Optimal Buffer 10 mM Ammonium AcetateMaintains stable ionic state; volatile for easy removal[2].
The "Why": Mechanistic Understanding of Zwitterion Chromatography

In standard Normal Phase (NP) chromatography, bare silica is populated with acidic silanol groups (pKa ~4.5–5.5). When 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is loaded onto bare silica, the protonated piperazine amines form strong, non-reversible electrostatic interactions with the ionized silanols[1]. This ion-exchange mechanism completely overrides standard adsorption-desorption kinetics, leading to extreme peak tailing or permanent retention.

Conversely, Reverse-Phase (RP) chromatography relies on hydrophobic partitioning. However, if highly aqueous solvents are used without a buffer, the zwitterion lacks a stable ionic state, causing the peak to "front" or elute at the solvent void[3]. Adding a volatile buffer stabilizes the hydration shell and ensures reproducible partitioning.

Mechanism Zwit 2-(2-(Piperazin-1-yl)ethoxy)acetic acid Zwitterionic State Silica Bare Silica (Normal Phase) Acidic Silanols (pKa ~5) Zwit->Silica Applied to C18 C18 (Reverse Phase) Hydrophobic Surface Zwit->C18 Applied to Tailing Ion-Exchange Interaction Severe Tailing / No Elution Silica->Tailing Strong electrostatic binding Elution Hydrophobic Partitioning Stable Peak Shape C18->Elution Buffered Mobile Phase

Fig 1: Mechanistic interaction of zwitterionic PROTAC linkers with chromatography stationary phases.

Troubleshooting & FAQs

Q1: I loaded my compound onto a standard silica column using Hexanes/Ethyl Acetate, and it won't elute. What happened? A1: The solvent system lacks the polarity and hydrogen-bond disrupting capability to outcompete the silica-amine interaction. Solvents of equal polarity are generally interchangeable, but for compounds with free amines and carboxylic acids, structure-independent electrostatic interactions dominate[4]. Your compound is permanently bound to the silanols.

Q2: If I am forced to use Normal Phase silica (no C18 available), what solvent system can I use? A2: You must use a highly polar, basic solvent system to suppress silanol ionization and deprotonate the amines. A gradient of Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH 4​ OH) (e.g., 90:10:1 to 80:20:2) is required as a sacrificial base[4]. Warning: High concentrations of water/methanol and base can begin to dissolve the silica matrix. An amine-functionalized silica column (e.g., KP-NH) is a safer alternative.

Q3: What is the optimal Reverse-Phase (C18) solvent system for this compound? A3: A gradient of Water and Acetonitrile (MeCN) is standard, but you must add a volatile buffer. 10 mM Ammonium Acetate or 10 mM Ammonium Formate is ideal[2]. This maintains a stable pH (~6.8 for acetate) where the compound is consistently zwitterionic, masking residual silanols on the C18 phase and improving peak shape.

Q4: My compound is eluting at the solvent front on C18, even with a buffer. Why? A4: This is likely due to "phase collapse." Because oil and water are immiscible, highly aqueous solvents create strong repulsion forces that cause the C18 chains to collapse against the silica core, drastically reducing surface area[3]. You must properly pre-wet the column with organic solvent before running highly aqueous gradients.

Q5: How do I remove the buffer after purification? A5: Because Ammonium Acetate and Ammonium Formate are volatile, they sublime during lyophilization (freeze-drying). Simply pool your pure fractions, freeze them, and lyophilize to obtain the pure, salt-free compound.

Workflow Start Crude Mixture Check Select Chromatography Mode Start->Check NP Normal Phase (Bare Silica) Check->NP Not Recommended RP Reverse Phase (C18) Check->RP Preferred Route ModNP DCM/MeOH/NH4OH (Highly Polar Gradient) NP->ModNP Requires Base Additive ModRP Water/MeCN + 10mM NH4OAc RP->ModRP Requires Volatile Buffer Lyoph Lyophilization (Buffer Removal) ModRP->Lyoph Pure Fractions

Fig 2: Decision tree and solvent system workflow for zwitterion flash chromatography purification.

Validated Experimental Protocol: Reverse-Phase Purification

Follow this step-by-step methodology to ensure high recovery and excellent peak shape for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Materials Required:

  • C18 Flash Chromatography Column (sized appropriately for your crude mass, typically 1% to 5% loading capacity).

  • Mobile Phase A: HPLC-grade Water containing 10 mM Ammonium Acetate.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Lyophilizer (Freeze-dryer).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water to create a 10 mM solution. Do not adjust the pH; it will naturally buffer around pH 6.8, which is ideal for maintaining the zwitterionic state.

  • Column Pre-Wetting (Critical Step): To prevent C18 phase collapse[3], flush the dry cartridge using discrete steps:

    • 100% Mobile Phase B (MeCN) for 3 Column Volumes (CV).

    • 50% A / 50% B for 3 CV.

    • 100% Mobile Phase A (Aqueous Buffer) for 5 CV.

  • Sample Loading: Dissolve your crude 2-(2-(Piperazin-1-yl)ethoxy)acetic acid in a minimum volume of Mobile Phase A. Do not dissolve in pure organic solvent, as this will cause the compound to crash out or elute prematurely upon injection. Liquid load the sample onto the column.

  • Gradient Elution: Run a shallow gradient to ensure separation from structurally similar impurities (e.g., mono-alkylated byproducts):

    • Hold at 0% B for 2 CV (to wash away highly polar salts).

    • Ramp from 0% B to 40% B over 15 CV.

    • Flush at 100% B for 3 CV.

  • Fraction Processing: Identify product-containing fractions via TLC (using a highly polar stain like Ninhydrin for the amines) or an inline UV/ELSD detector. Pool the pure fractions.

  • Desalting: Flash-freeze the pooled aqueous/organic fractions using a dry ice/acetone bath. Place the flask on a lyophilizer for 24–48 hours. The water, acetonitrile, and ammonium acetate will sublime, leaving behind the pure, salt-free zwitterion.

References
  • Bob Bickler.
  • Bob Bickler.
  • "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
  • Bob Bickler. "Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?" Biotage.

Sources

Reference Data & Comparative Studies

Validation

Engineering the Optimal Degrader: A Comparative Guide to 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid vs. Traditional PEG Linkers

As the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) matures, the industry has realized that linkers are not merely passive tethers. They are active pharmacological elements...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) matures, the industry has realized that linkers are not merely passive tethers. They are active pharmacological elements that dictate ternary complex formation, metabolic stability, and oral bioavailability. For years, flexible polyethylene glycol (PEG) chains were the default choice. However, as target warheads become increasingly lipophilic ("brick dust"), the limitations of PEG have become apparent.

This guide provides an objective, data-backed comparison between traditional PEG linkers and the hybrid cycloalkane-based linker 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0). As a Senior Application Scientist, I will break down the mechanistic causality behind their performance differences and provide self-validating protocols for their integration into your drug discovery workflows.

Mechanistic Divergence: Why Move Beyond Traditional PEGs?

The Entropic and Oxidative Liabilities of PEG

Traditional PEG linkers (e.g., PEG3, PEG4) are prized for their synthetic accessibility and baseline hydrophilicity. They achieve solubility purely through hydrogen bonding with water molecules. However, this comes at a steep thermodynamic cost. PEG chains are highly flexible; upon the formation of the PROTAC-target-E3 ligase ternary complex, the linker must adopt a restricted conformation, resulting in a massive entropic penalty ( −TΔS ) that can severely diminish degradation efficiency (). Furthermore, the extended polyether backbone is highly susceptible to oxidative metabolism in vivo, leading to premature clearance.

The Piperazine Advantage: Protonation and Pre-organization

2-(2-(Piperazin-1-yl)ethoxy)acetic acid represents a structural evolution. It combines a saturated, nitrogen-containing heterocycle with a short ethoxyacetic acid tail. This architecture solves two critical problems:

  • The Proton Sponge Effect: Unlike neutral PEG, the piperazine core contains a basic nitrogen. At physiological or endosomal pH (pH 5.5–7.4), this nitrogen becomes protonated. This ionization creates a highly polar center that drastically elevates aqueous solubility—in some cases up to 370 mM—without requiring the high molecular weight of long PEG chains ().

  • Conformational Pre-organization: The six-membered piperazine ring restricts the rotational degrees of freedom of the linker. This semi-rigid backbone pre-organizes the PROTAC into a productive conformation, significantly lowering the entropic barrier to ternary complex formation ().

MechanisticComparison cluster_piperazine 2-(2-(Piperazin-1-yl)ethoxy)acetic acid cluster_peg Traditional PEG Linker P_Core Piperazine Core P_Proton Protonation at pH 7.4 P_Core->P_Proton P_Rigid Semi-Rigid Conformation P_Core->P_Rigid P_Solub High Aqueous Solubility P_Proton->P_Solub P_Entropy Low Entropic Penalty P_Rigid->P_Entropy PEG_Core Flexible PEG Chain PEG_Hbond H-Bonding Only PEG_Core->PEG_Hbond PEG_Flex High Flexibility PEG_Core->PEG_Flex PEG_Solub Moderate Solubility PEG_Hbond->PEG_Solub PEG_Entropy High Entropic Penalty PEG_Flex->PEG_Entropy

Fig 1. Mechanistic divergence between piperazine-based and traditional PEG linkers.

Quantitative Performance Comparison

To objectively evaluate these linkers, we must look at their physicochemical and pharmacokinetic profiles. The data below synthesizes findings from recent structural optimization studies ().

Physicochemical Property2-(2-(Piperazin-1-yl)ethoxy)acetic acidTraditional PEG (e.g., PEG4-acid)Mechanistic Driver
Aqueous Solubility (pH 7.4) High (Up to 370 mM)Moderate (~10-50 mM)Ionization of piperazine N vs. neutral dipole interactions.
Entropic Penalty ( TΔS ) Low High Cyclic constraint reduces rotational freedom.
Metabolic Stability High Low to Moderate Saturated heterocycle resists oxidative O-dealkylation.
pKa (Predicted) ~7.5 - 8.2 N/A (Neutral)Modifiable basic center allows pH-dependent behavior.
Cellular Permeability Enhanced (Endosomal escape)Passive "Proton sponge" effect aids in escaping acidic organelles.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity demands that experimental workflows are not just a list of instructions, but closed-loop systems that validate themselves at every critical juncture. Below are the optimized protocols for utilizing 2-(2-(Piperazin-1-yl)ethoxy)acetic acid.

Protocol A: Orthogonal Conjugation Workflow

Because this linker possesses both a secondary amine (on the piperazine ring) and a carboxylic acid, it offers orthogonal reactivity. We utilize HATU over EDC/NHS because the secondary amine of the piperazine ring can be sterically hindered; HATU provides a highly reactive HOAt ester intermediate, ensuring rapid conversion.

Causality & Self-Validation: We use a 1.2x stoichiometric excess of the linker to drive the reaction to completion. This prevents the formation of unreacted lipophilic warhead, which is notoriously difficult to separate via reverse-phase HPLC. The protocol mandates an LC-MS checkpoint to validate conversion before proceeding.

  • Activation: Dissolve the target E3-ligase ligand (1.0 eq) and 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.2 eq) in anhydrous DMF (0.1 M).

  • Coupling: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature under nitrogen.

  • Self-Validation Checkpoint (LC-MS): At t=60 minutes, extract a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS.

    • Validation Criteria: The extracted ion chromatogram (EIC) must show >95% depletion of the limiting reagent. If conversion is <95%, add an additional 0.5 eq of HATU and stir for 30 minutes. Do not proceed to purification blindly.

  • Purification: Once validated, quench the reaction with saturated NH4​Cl and purify via preparative HPLC.

Workflow S1 1. Amide Coupling (HATU/DIPEA) S2 2. LC-MS Monitoring (Self-Validation) S1->S2 S3 3. Purification (Prep-HPLC) S2->S3 >95% Conversion S4 4. Solubility Assay (FaSSIF Media) S3->S4

Fig 2. Self-validating experimental workflow for piperazine linker conjugation.
Protocol B: Kinetic Solubility Assay (FaSSIF)

To truly measure the solubility advantage of the piperazine linker, standard PBS is insufficient. We use Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic physiological gut conditions, providing a causal link to oral bioavailability ().

  • Preparation: Add 1 mg of the purified PROTAC to 1 mL of FaSSIF (pH 6.5) in a glass vial.

  • Incubation: Shake at 37°C for 24 hours.

  • Internal Standard Addition: Centrifuge at 10,000 x g for 15 minutes. Spike the supernatant with 10 µM Carbamazepine (Internal Standard).

  • Self-Validation Checkpoint (HPLC-UV): Quantify the dissolved PROTAC via HPLC-UV against a pre-established calibration curve.

    • Validation Criteria: The recovery of the Carbamazepine internal standard must be between 95-105%. If it falls outside this range, it indicates matrix suppression or injection error, and the sample preparation must be repeated.

Strategic Recommendations

When designing your next-generation degrader or ADC, the choice of linker should be dictated by the physicochemical liabilities of your warheads:

  • Choose Traditional PEG if your target ligands are highly hydrophilic, and your primary goal is simply extending the spatial gap between ligands without introducing new ionizable centers.

  • Choose 2-(2-(Piperazin-1-yl)ethoxy)acetic acid if your lead compound exhibits "brick dust" properties (poor solubility, high lipophilicity), suffers from poor cell permeability, or if your ternary complex formation is hindered by the high entropic penalty of flexible chains.

By leveraging the protonatable, semi-rigid architecture of piperazine, you transform the linker from a passive strap into an active driver of pharmacokinetic success.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs Theranostics (2023). URL:[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility ACS Omega (2024). URL:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (2022). URL:[Link]

Comparative

Optimizing PROTAC Design: A Comparative Guide to Piperazine-1-Acetic Acid vs. 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid Linkers

As a Senior Application Scientist in targeted protein degradation, I frequently observe that linker selection is treated as an empirical afterthought—often relying on blind screening of polyethylene glycol (PEG) chains....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted protein degradation, I frequently observe that linker selection is treated as an empirical afterthought—often relying on blind screening of polyethylene glycol (PEG) chains. However, modern Proteolysis Targeting Chimera (PROTAC) design requires transcending the historical conception of the linker as a passive tether[].

Substituting fully aliphatic or PEG tethers with functional heterocycles like piperazine transforms the linker into an active structural element. Piperazine provides a semi-rigid, basic loop capable of being protonated in the endosome, enhancing solubility and promoting membrane escape without the massive entropic penalties of long PEG chains[].

This guide provides an objective, data-backed comparison of two critical piperazine-based linkers: the ultra-rigid piperazine-1-acetic acid and the hybrid 2-(2-(Piperazin-1-yl)ethoxy)acetic acid [2]. We will explore the causality behind their structural differences, their impact on ternary complex formation, and provide self-validating experimental protocols for their evaluation.

Mechanistic Causality: Rigidity vs. Flexibility in Ternary Complexes

The fundamental challenge in PROTAC design is balancing conformational entropy with spatial reach. The interlinker bonds of classic PEG chains are free to rotate, meaning only a small fraction of the PROTAC population can achieve the productive pose required for ternary complex assembly[].

  • Piperazine-1-acetic acid: This linker provides maximum conformational constraint. By restricting rotational freedom, it drastically reduces the entropic penalty during ternary complex assembly. However, its extremely short length and high rigidity can prevent the simultaneous engagement of the target protein of interest (POI) and the E3 ligase if the binding pockets are distal, leading to severe steric clashes.

  • 2-(2-(Piperazin-1-yl)ethoxy)acetic acid: This hybrid architecture appends a short PEG-like (ethoxy) extension to the piperazine core. This design retains the solubility benefits of the protonatable piperazine nitrogen while introducing crucial flexibility and distance. It effectively rescues PROTACs that precipitate or fail to form ternary complexes due to excessive rigidity, accommodating a wider variety of target-ligase geometries[3].

LinkerLogic Linker1 Piperazine-1-acetic acid (High Rigidity, Short Length) LowEntropy Low Entropic Penalty Linker1->LowEntropy Restricted Restricted Geometry (High Steric Clash Risk) Linker1->Restricted Linker2 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Moderate Rigidity, Extended Length) Balanced Balanced Entropy Linker2->Balanced Flexible Extended Geometry (Optimal Ternary Formation) Linker2->Flexible

Logical relationship between linker architecture, conformational entropy, and ternary complex geometry.

Physicochemical Profiling & Quantitative Comparison

The pKa of the piperazine ring is significantly affected by nearby chemical groups[4]. Direct amidation of the piperazine nitrogen lowers its basicity. However, in 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, the oxygen of the ether function is positioned two methylene units away from the basic nitrogen. This ether oxygen is far less effective at lowering the pKa than a direct amide group, allowing the linker to maintain a high percentage of protonated species at physiological pH[4].

Below is a quantitative comparison of their physicochemical properties and representative performance metrics in standard PROTAC models (e.g., BRD4-VHL systems).

Property / MetricPiperazine-1-acetic acid2-(2-(Piperazin-1-yl)ethoxy)acetic acid
Chemical Structure Rigid heterocycle + direct carboxylHeterocycle + short PEG extension
Molecular Weight 144.17 g/mol 188.22 g/mol
Rotatable Bonds 25
Predicted pKa (Basic N) ~8.2 (Highly protonated at pH 7.4)~8.0 (Maintains basicity despite ether O)
Conformational Entropy Very Low (Pre-organized)Moderate (Balanced flexibility)
Representative DC50 > 100 nM (Often limited by steric clash)< 10 nM (Optimal spacing for diverse targets)
Ternary Complex Stability Low (Unless binding pockets are adjacent)High (Accommodates variable pocket geometry)

Experimental Methodologies: A Self-Validating System

To objectively evaluate the performance of these linkers, experimental workflows must be designed as self-validating systems. Every assay must include internal controls to prove causality.

Workflow Synth 1. Linker Conjugation (Amide Coupling) Solubility 2. Physicochemical Profiling (pKa & Kinetic Solubility) Synth->Solubility TRFRET 3. Ternary Complex Assay (TR-FRET with Controls) Solubility->TRFRET Degradation 4. Cellular Efficacy (Target Degradation via WB) TRFRET->Degradation

Self-validating experimental workflow for evaluating PROTAC linker performance.

Protocol 1: Synthesis of Piperazine-Linked PROTACs (Amide Coupling)

Causality: Using an acetic acid handle allows coupling to the E3 ligand or warhead without directly amidating the secondary amine of the piperazine ring, preserving its basicity and solubility-enhancing properties[4].

  • Activation: Dissolve the linker (e.g., 2-(2-(Piperazin-1-yl)ethoxy)acetic acid) and the amine-bearing ligand in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Coupling: Stir at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Validation (Self-Validating Step): Monitor reaction completion via LC-MS. The presence of the desired mass peak confirms coupling, while the retention time shift confirms the expected change in lipophilicity.

  • Purification: Purify the crude product via preparative HPLC to achieve >95% purity.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

Causality: Linker rigidity directly impacts the entropic penalty of ternary complex formation[3]. We must measure the biochemical capability of the PROTAC to bridge the POI and E3 ligase in a cell-free system.

  • Preparation: Prepare recombinant POI (tagged with Tb-cryptate) and E3 ligase (tagged with Alexa Fluor 647).

  • Incubation: Mix proteins with a titration series of the synthesized PROTAC (1 pM to 10 μM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Self-Validating Control: In parallel wells, add a 100-fold excess of unconjugated warhead. If the TR-FRET signal is genuinely driven by the ternary complex, the excess warhead will competitively abolish the signal.

  • Measurement: Read time-resolved fluorescence at 665 nm / 620 nm after 2 hours of equilibration to calculate the Hook effect and ternary complex half-life.

Protocol 3: Cellular Degradation Assay (Western Blot)

Causality: Biochemical binding does not guarantee cellular degradation. The piperazine ring's protonation enhances cell permeability and endosomal escape[], which must be verified in live cells.

  • Treatment: Seed target cells (e.g., HeLa or HEK293) at 3x10^5 cells/well. Treat with PROTAC concentrations (0.1 nM to 1 μM) for 12-24 hours.

  • Self-Validating Controls: Treat parallel wells with PROTAC + MG132 (proteasome inhibitor) and PROTAC + MLN4924 (neddylation inhibitor). Target degradation must be completely rescued in these wells to confirm a Ubiquitin-Proteasome System (UPS)-dependent mechanism.

  • Lysis & Blotting: Lyse cells in RIPA buffer. Run SDS-PAGE, transfer to PVDF, and probe for the POI and a stable loading control (e.g., GAPDH).

  • Quantification: Calculate DC50 and Dmax using densitometry software.

Cellular Trafficking and Degradation Pathway

The ultimate advantage of utilizing piperazine-based linkers lies in their intracellular behavior. The basic nitrogen acts as an ionizable handle. In the acidic environment of the endosome, the piperazine ring becomes protonated. This protonation drives a conformational and polarity shift that facilitates membrane translocation and endosomal escape, ensuring the PROTAC reaches the cytosol where the E3 ligase machinery resides[].

Mechanism PROTAC PROTAC Molecule (Piperazine Core) Endosome Endosomal Escape (Driven by N-Protonation) PROTAC->Endosome Ternary Ternary Complex (POI - PROTAC - E3) Endosome->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Mechanism of piperazine-based PROTACs from endosomal escape to targeted degradation.

By carefully selecting between the rigid constraint of piperazine-1-acetic acid and the balanced, extended geometry of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, researchers can fine-tune both the physicochemical properties and the spatial reach of their degraders, ultimately driving higher cellular potency and more favorable pharmacokinetic profiles.

Sources

Validation

Structural Validation and Comparative Analysis of 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid Conjugates

As Proteolysis Targeting Chimeras (PROTACs) transition from chemical probes to clinical candidates, the linker moiety has evolved from a simple passive spacer to a critical determinant of physicochemical properties and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As Proteolysis Targeting Chimeras (PROTACs) transition from chemical probes to clinical candidates, the linker moiety has evolved from a simple passive spacer to a critical determinant of physicochemical properties and ternary complex stability. As a Senior Application Scientist, I frequently evaluate linker architectures to optimize degradation profiles. One highly effective building block in modern degrader design is 2-(2-(Piperazin-1-yl)ethoxy)acetic acid [1].

This heterobifunctional linker combines the rigidity and basicity of a piperazine ring with the flexibility and hydrophilicity of an ethoxyacetic acid spacer. This hybrid nature allows researchers to fine-tune the protonation state and cell permeability of the resulting PROTACs, overcoming the lipophilicity issues common with pure alkyl linkers and the excessive flexibility of standard PEG chains[2].

Mechanistic Rationale: Why Piperazine-Ethoxyacetic Acid?

The insertion of a piperazine moiety into a PROTAC linker is a strategic choice to improve both rigidity and aqueous solubility upon protonation in physiological environments[3]. However, the pKa of the piperazine ring is highly sensitive to adjacent chemical groups. The ethoxyacetic acid extension buffers this effect, maintaining a basic center while providing a flexible vector to engage the E3 ligase without causing a steric clash.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds PROTAC PROTAC (Piperazine-Ethoxy Linker) PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Catalysis Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition Proteasome->POI Degraded Peptides

Mechanism of PROTAC-mediated protein degradation via ternary complex formation.

Comparative Analysis: Linker Architectures

To objectively evaluate the performance of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, we must compare it against traditional linker paradigms[4]. The table below synthesizes experimental data comparing this hybrid linker to a standard flexible PEG3 linker and a fully rigid piperidine/alkyl linker in a VHL-recruiting PROTAC system[2].

Linker ArchitectureFlexibility (NRotB)Approx. pKaCell Permeability (Papp)Ternary Cooperativity (α)Degradation Efficacy (Dmax)
PEG3 (Standard) High (>12)NeutralModerateLow (α < 1)75%
Piperazine-Ethoxyacetic Acid Moderate (8-10)~7.5 - 8.2HighHigh (α > 10)95%
Pure Piperidine/Alkyl Low (<6)~9.0Low (Efflux prone)Moderate (α ~ 5)60%

Data Interpretation: The piperazine-ethoxyacetic acid conjugate strikes an optimal balance. Its moderate rigidity pre-organizes the PROTAC to favor ternary complex formation (high cooperativity, α > 10), while its basic nitrogen enhances solubility without triggering severe efflux pump liability, leading to superior maximal degradation (Dmax)[2].

Structural Validation Workflows

Validating the structure and function of these conjugates requires a multi-tiered approach. We cannot rely solely on mass spectrometry; we must confirm the 3D conformation and the kinetic stability of the induced complex.

Validation_Workflow Syn Conjugate Synthesis (Amide/Amine Coupling) Pur HPLC Purification (>95% Purity) Syn->Pur NMR NMR Spectroscopy (Conformation & pKa) Pur->NMR SPR SPR Analysis (Ternary Kinetics) NMR->SPR Xray X-Ray Crystallography (Structural Validation) SPR->Xray

Step-by-step experimental workflow for the structural validation of PROTAC conjugates.

Experimental Protocols: Synthesis and Self-Validating Assays

The following protocols are designed as self-validating systems. Every critical step includes an orthogonal check to ensure causality and data integrity.

Protocol A: Modular Synthesis of the PROTAC Conjugate

Objective: Couple 2-(2-(Piperazin-1-yl)ethoxy)acetic acid to a VHL E3 ligand and a target warhead[4].

Step 1: Amide Coupling to E3 Ligand

  • Procedure: Dissolve the VHL ligand amine (1.0 eq) and 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Causality: HATU is selected over EDC/NHS due to its superior efficiency in forming amides with sterically hindered or secondary amines. DIPEA acts as a non-nucleophilic base to maintain the piperazine nitrogen in its unprotonated state, preventing self-polymerization while driving the coupling.

  • Self-Validation Check: Quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. Proceed only if the intermediate mass[M+H]+ is >95% abundant.

Step 2: SNAr or Reductive Amination to Warhead

  • Procedure: React the secondary amine of the piperazine intermediate with a fluorinated or aldehydic warhead precursor in the presence of K2CO3 (for SNAr) or NaBH(OAc)3 (for reductive amination).

  • Self-Validation Check: Monitor the disappearance of the secondary amine intermediate via Ninhydrin stain on TLC (loss of purple color indicates complete functionalization of the piperazine).

Protocol B: Structural and Kinetic Validation

Objective: Confirm the solution conformation and ternary complex stability.

Step 1: 2D NOESY NMR Analysis

  • Procedure: Dissolve the purified PROTAC (>95% via prep-HPLC) in D2O/DMSO-d6. Acquire 1H, 13C, and 2D NOESY spectra at 298 K.

  • Causality: The chemical shift of the piperazine protons confirms the protonation state at physiological pH[3]. NOESY cross-peaks between the ethoxy spacer and the warhead validate the spatial proximity and the "folded" vs. "extended" conformation of the linker in solution.

Step 2: Surface Plasmon Resonance (SPR) Ternary Assay

  • Procedure: Immobilize the E3 ligase (e.g., VHL) on a CM5 sensor chip. Inject the PROTAC to measure binary affinity (Kd). Subsequently, inject the POI over the pre-formed VHL-PROTAC complex to measure ternary affinity.

  • Causality: SPR provides real-time on/off rates (kon, koff). Comparing the binary Kd to the ternary Kd yields the cooperativity factor (α). An α > 1 structurally validates that the piperazine-ethoxyacetic acid linker actively stabilizes the protein-protein interface rather than merely acting as a passive tether.

Conclusion

The strategic incorporation of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid into PROTAC designs offers a measurable advantage over traditional PEG or alkyl linkers. By balancing rigidity, pKa, and flexibility, it enhances both cell permeability and ternary complex cooperativity. Rigorous structural validation through NMR and SPR ensures that these conjugates perform reliably in downstream cellular assays.

Sources

Comparative

Pharmacokinetic Comparison Guide: 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid Derivatives

Introduction to the Zwitterionic Scaffold The 2-(2-(piperazin-1-yl)ethoxy)acetic acid moiety represents a critical breakthrough in the rational design of second-generation H1-receptor antagonists. By appending a carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Zwitterionic Scaffold

The 2-(2-(piperazin-1-yl)ethoxy)acetic acid moiety represents a critical breakthrough in the rational design of second-generation H1-receptor antagonists. By appending a carboxylic acid group to a lipophilic piperazine ring, medicinal chemists generated a molecule that exists as a zwitterion at physiological pH[1].

This structural evolution solves the primary flaw of first-generation antihistamines (like hydroxyzine): central nervous system (CNS) depression. The zwitterionic nature allows the carboxylic group to interact with the basic nitrogen via folded conformers, maintaining enough lipophilicity for rapid intestinal absorption (bioavailability >70%)[1]. However, once in systemic circulation, this same zwitterionic structure restricts blood-brain barrier (BBB) permeability and makes the drug a highly specific substrate for P-glycoprotein (P-gp) active efflux pumps, virtually eliminating sedative side effects[1].

This guide objectively compares the two primary therapeutics utilizing this scaffold: Cetirizine (the racemic mixture) and Levocetirizine (the isolated active R-enantiomer).

Pathway Drug 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Cetirizine / Levocetirizine) Zwitterion Zwitterionic Structure (Physiological pH) Drug->Zwitterion Ionization H1 H1 Receptor (Peripheral Tissues) Zwitterion->H1 High Affinity Binding (Slow Dissociation) BBB Blood-Brain Barrier (BBB) Zwitterion->BBB Low Permeability Pgp P-glycoprotein (P-gp) Efflux Pump BBB->Pgp Substrate Recognition Pgp->BBB Active CNS Efflux

Caption: Mechanistic pathway of zwitterionic antihistamines demonstrating peripheral selectivity.

Pharmacokinetic & Pharmacodynamic Comparison

While Cetirizine is highly effective, isolating its R-enantiomer (Levocetirizine) optimizes both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Levocetirizine exhibits a significantly slower dissociation rate from the H1 receptor compared to the S-enantiomer[1]. This is driven by entropy-dependent hydrophobic binding forces and the formation of a critical electrostatic salt bridge with the Lys191 residue in the fifth transmembrane domain of the human H1 receptor[2].

Because the R-enantiomer acts as an insurmountable antagonist, Levocetirizine achieves equivalent or superior clinical efficacy at exactly half the dose (5 mg) of racemic Cetirizine (10 mg)[3].

Quantitative PK Data Comparison
Pharmacokinetic ParameterCetirizine (Racemate, 10 mg)Levocetirizine (R-enantiomer, 5 mg)
Peak Plasma Concentration ( Cmax​ ) ~300 ng/mL[4]203.3 ± 42.49 ng/mL[5]
Time to Peak ( Tmax​ ) 1.0 h[4]0.50 – 1.50 h[5]
Area Under Curve ( AUC0−48​ ) 1710.5 ± 263.3 ng·h/mL[5]1814.9 ± 304.2 ng·h/mL[5]
Elimination Half-life ( t1/2​ ) 8.3 h[6]7.9 h[5]
Volume of Distribution ( Vd​ ) 0.45 L/kg[4]~0.3 - 0.4 L/kg[7]
Plasma Protein Binding 93%[6]90% – 92%[1]
Total Body Clearance ~53 mL/min[6]~43 mL/min[7]
Metabolism / Elimination Minimal hepatic; 60-70% excreted unchanged in urine[6]Minimal hepatic; Excreted unchanged in urine[1]

Note: Both drugs exhibit dose-proportional, linear pharmacokinetics. Food does not affect the extent of exposure (AUC) for either drug, though it delays Tmax​ by approximately 1.25 to 1.7 hours[6],[8].

Experimental Methodology: Comparative PK Evaluation via LC-MS/MS

To objectively validate the bioequivalence or PK differences between formulations of these drugs, researchers must employ a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Workflow S1 Step 1: Clinical Dosing (Fasted Crossover Design) S2 Step 2: Blood Sampling (Time-course in K2EDTA) S1->S2 S3 Step 3: Plasma Extraction (Protein Precipitation w/ ACN) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Transitions & ESI+) S3->S4 S5 Step 5: PK Parameter Calculation (Non-compartmental Analysis) S4->S5

Caption: Step-by-step workflow for comparative pharmacokinetic evaluation via LC-MS/MS.

Step-by-Step Protocol & Scientific Causality

Step 1: Subject Dosing & Study Design

  • Protocol: Implement a randomized, two-period, two-sequence crossover design with a minimum 7-day washout period. Administer the drug (e.g., 5 mg Levocetirizine) with 240 mL of water in a strictly fasted state (10 hours overnight fast)[8].

  • Causality (The "Why"): A crossover design acts as a self-validating system; each subject serves as their own control, neutralizing inter-subject metabolic variability. Fasting is mandatory because high-fat meals delay gastric emptying, artificially prolonging Tmax​ and suppressing Cmax​ [8].

Step 2: Sample Collection

  • Protocol: Draw 5 mL of venous blood into K2​EDTA vacutainers at 0 (pre-dose), 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Centrifuge immediately at 3000 rpm for 10 minutes at 4°C to separate plasma.

  • Causality (The "Why"): K2​EDTA is the preferred anticoagulant because, unlike sodium heparin, it does not cause ion suppression during the electrospray ionization (ESI) phase of mass spectrometry.

Step 3: Sample Preparation (Protein Precipitation)

  • Protocol: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of an internal standard (IS) solution (e.g., Cetirizine- d4​ at 500 ng/mL). Add 600 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for injection.

  • Causality (The "Why"): Cetirizine and Levocetirizine are highly bound to plasma proteins (93%)[6]. Ice-cold ACN rapidly denatures these proteins, breaking the drug-protein complexes to ensure >95% absolute recovery of the free drug. The deuterated internal standard corrects for any matrix effects or volumetric losses during extraction.

Step 4: LC-MS/MS Analysis

  • Protocol: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality (The "Why"): The zwitterionic nature of the drug makes it highly responsive to ESI+. The acidic mobile phase (formic acid) ensures the basic nitrogens on the piperazine ring are fully protonated, yielding a highly stable [M+H]+ precursor ion at m/z 389.2.

Step 5: Pharmacokinetic Parameter Calculation

  • Protocol: Export the concentration-time data to validated PK software (e.g., Phoenix WinNonlin). Calculate Cmax​ and Tmax​ directly from the observed data. Calculate AUC0−t​ using the linear trapezoidal rule.

  • Causality (The "Why"): Non-compartmental analysis (NCA) is utilized because it relies strictly on empirical algebraic calculations (the trapezoidal rule) rather than rigid compartmental assumptions. This provides the most trustworthy, mathematically robust representation of total systemic drug exposure[5].

References

  • [5] Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects. Journal of Drug Assessment. URL:[Link]

  • [6] Cetirizine: Package Insert / Prescribing Information. Drugs.com. URL: [Link]

  • [1] Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry. URL:[Link]

  • [4] CETIRIZINE Product Monograph. Health Canada (HRES). URL:[Link]

  • [2] Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. International Journal of Molecular Sciences. URL:[Link]

  • [3] Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype. Annals of Allergy, Asthma & Immunology. URL:[Link]

  • [7] Levocetirizine Oral Disintegrating Tablet: A Randomized Open‐Label Crossover Bioequivalence Study in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development. URL:[Link]

  • [8] The Effect Of Food On The Pharmacokinetic Properties And Bioequivalence Of Two Formulations Of Levocetirizine Dihydrochloride In Healthy Chinese Volunteers. Drug Design, Development and Therapy. URL:[Link]

Sources

Validation

Comprehensive IR Spectroscopy Guide for 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid: Zwitterion vs. Hydrochloride Salt Identification

2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a highly versatile bifunctional linker extensively utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders. Because it contain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a highly versatile bifunctional linker extensively utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders. Because it contains both a basic secondary amine (the piperazine ring) and an acidic carboxylic acid moiety, it inherently exists as a zwitterion (piperazinium carboxylate) in its free base form. However, commercial vendors frequently supply it as a hydrochloride (HCl) salt to enhance its solubility and shelf-life stability.

Distinguishing between the zwitterionic free form and the HCl salt form is a critical Quality Control (QC) step before downstream coupling reactions (e.g., amide bond formation using HATU/EDC). Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy—serves as a rapid, non-destructive, and highly reliable technique for this identification.

Mechanistic Insights: The Causality of IR Shifts

As an Application Scientist, I frequently observe researchers misinterpreting the absence of a ~1740 cm⁻¹ peak as a "degraded" or "impure" carboxylic acid linker. In reality, this spectral shift is a fundamental consequence of proton transfer.

  • The Zwitterionic State (Free Form): In the free form, the acidic proton from the carboxylic acid transfers to the basic piperazine nitrogen, forming a carboxylate anion (-COO⁻) and a piperazinium cation (R₂NH₂⁺). Due to this deprotonation, the characteristic strong carbonyl (C=O) stretch of a neutral carboxylic acid disappears. Instead, the carboxylate group exhibits two distinct vibrational modes: an asymmetric stretch ( νasym​ ) around 1580–1610 cm⁻¹ and a symmetric stretch ( νsym​ ) around 1380–1410 cm⁻¹ .

  • The Hydrochloride Salt State: When supplied as an HCl salt, the piperazine nitrogen is protonated by hydrochloric acid, leaving the carboxylic acid moiety in its neutral, protonated state (-COOH). Consequently, the IR spectrum will display a sharp, strong C=O stretching vibration at ~1730–1745 cm⁻¹, alongside a broad O-H stretch overlapping with the N⁺-H stretches in the 2500–3400 cm⁻¹ region .

Comparative IR Spectral Data

Summarizing the quantitative vibrational frequencies provides a clear diagnostic framework for batch-to-batch verification. The table below outlines the expected shifts when comparing the two forms of the linker.

Vibrational ModeFree Form (Zwitterionic) Frequency (cm⁻¹)HCl Salt Form Frequency (cm⁻¹)Intensity & Peak Shape
O-H Stretch (-COOH) Absent (Deprotonated)3200 – 3400Broad, Strong (Overlaps N-H)
N⁺-H Stretch (Piperazinium) 2500 – 30002500 – 3000Broad, Medium
C=O Stretch (Neutral Acid) Absent1730 – 1745Sharp, Strong
Asymmetric COO⁻ Stretch 1580 – 1610AbsentSharp, Strong
Symmetric COO⁻ Stretch 1380 – 1410AbsentSharp, Medium
C-O-C Stretch (Ether Linkage) 1100 – 11301100 – 1130Sharp, Strong
Aliphatic C-H Stretch 2850 – 29502850 – 2950Sharp, Medium

Experimental Protocol: ATR-FTIR Analysis

To ensure a self-validating system, the following protocol eliminates moisture interference (which can mask the critical O-H/N-H regions) and ensures reproducible spectral acquisition.

Step 1: Instrument Preparation & Background Scan

  • Turn on the FTIR spectrometer equipped with a Diamond ATR accessory. Allow the IR source and detector to stabilize for at least 30 minutes to ensure thermal equilibrium.

  • Clean the diamond crystal using a lint-free wipe moistened with LC-MS grade isopropanol or methanol. Allow it to air dry completely to prevent solvent peak artifacts.

  • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

Step 2: Sample Application

  • Transfer approximately 1–2 mg of the solid 2-(2-(Piperazin-1-yl)ethoxy)acetic acid powder directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil and apply consistent pressure (typically ~80-100 psi, depending on the instrument model) to ensure intimate contact between the crystal and the solid sample. Causality note: Poor contact will result in a low signal-to-noise ratio and distorted peak intensities.

Step 3: Data Acquisition & Processing

  • Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Apply an ATR correction algorithm in the spectrometer software to account for penetration depth variations across the wavelength range (penetration depth is wavelength-dependent in ATR).

  • Perform a baseline correction and normalize the spectrum.

Step 4: Diagnostic Validation

  • Interrogate the 1700–1750 cm⁻¹ region. If a sharp peak is present at ~1740 cm⁻¹, the sample is the HCl salt.

  • If the 1740 cm⁻¹ peak is absent, interrogate the 1580 cm⁻¹ and 1400 cm⁻¹ regions to confirm the presence of the zwitterionic carboxylate stretches.

Workflow Visualization

The following diagnostic decision tree illustrates the logical flow for determining the protonation state of the linker in the laboratory.

IR_Workflow Start 2-(2-(Piperazin-1-yl)ethoxy)acetic acid Sample ATR ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) Start->ATR Decision Is the 1740 cm⁻¹ peak (C=O stretch) present? ATR->Decision Salt Hydrochloride Salt Form (Neutral -COOH) Decision->Salt Yes PeaksZ Confirm Asymmetric/Symmetric COO⁻ at 1580 & 1400 cm⁻¹ Decision->PeaksZ No Zwitterion Free Base / Zwitterion Form (Carboxylate -COO⁻) PeaksZ->Zwitterion Confirmed

Diagnostic workflow for identifying the protonation state of the linker.

Alternative Analytical Techniques

While IR spectroscopy is excellent for rapid functional group identification, it should ideally be paired with orthogonal techniques for comprehensive QC:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass (m/z [M+H]⁺ = 189.12) and assesses chemical purity. However, standard LC-MS cannot easily distinguish between the free base and the HCl salt since the salt dissociates in the mobile phase.

  • ¹H NMR Spectroscopy (D₂O or DMSO-d₆): Useful for structural confirmation. In the HCl salt, the piperazine ring protons will shift downfield compared to the free base due to protonation.

References

  • Hussein-Al-Ali, S. H., et al. (2012). "Controlled-release formulation of antihistamine based on cetirizine zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells." International Journal of Nanomedicine, 7, 3351–3363. URL:[Link]

  • Iwata, K., Karashima, M., & Ikeda, Y. (2017). "Isotope-Edited Infrared Spectroscopy for Efficient Discrimination between Pharmaceutical Salts and Cocrystals." Molecular Pharmaceutics, 14(7), 2350–2358. URL:[Link]

  • Hussein-Al-Ali, S. H., et al. (2012). "In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides." International Journal of Molecular Sciences, 13(5), 5899–5916. URL:[Link]

Safety & Regulatory Compliance

Safety

2-(2-(Piperazin-1-yl)ethoxy)acetic acid proper disposal procedures

Proper disposal of specialized chemical intermediates, such as 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0), requires a rigorous approach that balances laboratory safety, environmental stewardship, and stri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized chemical intermediates, such as 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS: 197969-01-0), requires a rigorous approach that balances laboratory safety, environmental stewardship, and strict regulatory compliance. As a bifunctional PROTAC (Proteolysis Targeting Chimera) linker containing both a basic secondary amine (piperazine ring) and a carboxylic acid, this compound presents unique physicochemical behaviors that dictate its handling and waste management protocols.

The following comprehensive guide provides drug development professionals and laboratory personnel with authoritative, step-by-step operational procedures for the safe disposal of this compound.

Chemical Profile & Causality of Hazards

To design a self-validating disposal protocol, one must first understand the mechanistic behavior of the chemical being handled.

  • Zwitterionic Nature & Reactivity: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid possesses both a nucleophilic/basic piperazine moiety and an acidic carboxyl group. While internally neutralized as a zwitterion in certain pH ranges, the piperazine ring remains reactive toward strong oxidizing agents and alkylating agents. Segregation from incompatible chemicals is critical to prevent exothermic reactions.

  • Aquatic Toxicity: Piperazine derivatives are generally classified as mobile in the environment due to their high water solubility and can exhibit toxicity to aquatic life (e.g., Lepomis macrochirus and Daphnia magna)[1]. Consequently, the Environmental Protection Agency (EPA) strictly prohibits the introduction of such pharmaceutical intermediates into the sanitary sewer system[2].

  • Solvent Co-Hazards: In PROTAC synthesis, this linker is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). The resulting liquid waste stream must be classified based on the combined hazards of the solute and the solvent (e.g., F-listed waste for specific spent solvents)[3].

Quantitative Data & Regulatory Thresholds

The following table summarizes the critical quantitative data and regulatory limits governing the storage and disposal of this compound under EPA guidelines.

ParameterSpecification / Regulatory LimitRationale / Source
Molecular Weight 188.23 g/mol Standard physical property.
Max Container Fill Volume 90% of total capacityAllows for vapor expansion and prevents over-pressurization[4].
Max Accumulation Time (Academic/Subpart K) 6 months from the first drop of wasteMandated by EPA Subpart K to prevent long-term degradation[3][5].
Max Accumulation Time (LQG) 90 daysStandard RCRA limit for Large Quantity Generators[4][6].
Max SAA Volume 55 gallons per waste streamExceeding this triggers a mandatory 10-day removal window[5].

Step-by-Step Disposal Methodology

The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations for laboratory waste[3][6].

Phase 1: Preparation and Containment
  • Don Appropriate PPE: Before handling the waste, equip standard personal protective equipment: nitrile gloves (inspected for micro-tears), chemical safety goggles, and a flame-resistant laboratory coat[7].

  • Select a Compatible Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as the acidic moiety or trace synthetic byproducts may cause corrosion over time[4].

  • Segregate the Waste: Ensure the container is free of strong oxidizers, heavy metals, and concentrated strong acids. If the linker is dissolved in a flammable solvent, ensure the container is grounded to prevent static discharge[1].

Phase 2: Accumulation and Labeling
  • Transfer the Waste: Carefully transfer the solid powder or liquid solution into the waste container inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors[8][9]. Fill the container to no more than 90% capacity[4].

  • Apply Regulatory Labeling: The moment the first drop or grain of waste enters the container, affix a Hazardous Waste label. The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (along with any solvents). Do not use abbreviations like "PROTAC Linker" as this violates EPA identification rules[4][5].

  • Date the Container: Write the accumulation start date clearly on the label.

Phase 3: Storage and Final Disposition
  • Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA at or near the point of generation. The container must remain under the direct control of the operator and sit within secondary containment (e.g., a spill tray)[3][4].

  • Schedule TSDF Transfer: Monitor the accumulation date. Coordinate with your Environmental Health and Safety (EHS) department to have the waste removed by a licensed Treatment, Storage, and Disposal Facility (TSDF) prior to the 6-month (Subpart K) or 90-day (LQG) deadline[4][5][6]. The standard final disposition for this organic waste is high-temperature incineration[8][10].

Spill Management & Emergency Response

In the event of an accidental release of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid, immediate containment is required to prevent environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity[7][9].

  • Solid Spills (Powder): Do not dry-sweep, as this generates inhalable dust. Gently cover the powder with damp paper towels (if compatible) or carefully sweep it into a dustpan using a specialized anti-static brush.

  • Liquid Spills (In Solution): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[7][9][11].

  • Collection: Scoop the absorbed mixture into a heavy-duty hazardous waste bag or rigid container. Label it as spill debris contaminated with the specific chemical and transfer it to the SAA.

  • Decontamination: Scrub the affected surface with a mild detergent and water, or an appropriate solvent (like alcohol), and dispose of the cleaning materials as hazardous waste[9].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical divergence between compliant TSDF routing and the strictly prohibited sewering pathway.

G Start Waste Generation: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid Segregation Chemical Segregation (Keep away from strong oxidizers) Start->Segregation  Identify Hazards Sewer Sanitary Sewer (STRICTLY PROHIBITED) Start->Sewer  DO NOT POUR Containment Primary Containment (Compatible, leak-proof container) Segregation->Containment  Select Vessel Labeling Hazardous Waste Labeling (Full Name, Accumulation Date) Containment->Labeling  Document Storage Satellite Accumulation Area (Max 6-12 months per EPA Subpart K) Labeling->Storage  Store safely Disposal Licensed TSDF Transfer (High-Temp Incineration) Storage->Disposal  EHS Pickup

Proper laboratory disposal workflow for 2-(2-(Piperazin-1-yl)ethoxy)acetic acid waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • Brigham Young University (BYU). (2018). SAFETY DATA SHEET: Piperazine. Retrieved from[Link]

  • California Dental Association (CDA). (2019). Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste. Retrieved from [Link]

  • Chemsrc. (2025). SAFETY DATA SHEET: Hexaethylene Glycol Monomethyl Ether (PROTAC Linker). Retrieved from [Link]

  • University of Wyoming. Laboratory Management Plan. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-(Piperazin-1-yl)ethoxy)acetic acid

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety and logistics protocol for handling specialty PROTAC linkers is paramount. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety and logistics protocol for handling specialty PROTAC linkers is paramount. 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (CAS No. 197969-01-0) is a highly valuable bifunctional building block used in the synthesis of proteolysis-targeting chimeras (PROTACs). However, its zwitterionic nature—comprising both a basic, nucleophilic secondary amine (piperazine ring) and an acidic carboxylate—presents specific handling challenges.

This guide moves beyond basic safety data sheets to provide a self-validating, causality-driven operational plan designed for researchers and drug development professionals.

Chemical Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must first understand the molecular causality of the hazards associated with this compound[1].

  • The Piperazine Moiety (Nucleophilic Base): The secondary amine within the piperazine ring is highly nucleophilic. Upon contact with biological tissues (such as skin or the mucosal membranes of the eyes and respiratory tract), it abstracts protons and disrupts cellular lipid bilayers, leading to acute, localized irritation.

  • The Acetic Acid Moiety (Proton Donor): Contributes to the compound's localized acidity, which can exacerbate tissue damage upon direct contact.

  • Physical State Hazards: As a crystalline powder, this compound is prone to electrostatic flyaway. If aerosolized, the fine dust easily bypasses the upper respiratory tract, directly exposing sensitive lung tissue to the zwitterionic irritant.

HazardLogic Hazard Hazard: Piperazine Moiety (H315, H319, H335) Route1 Inhalation Route (Aerosol/Dust) Hazard->Route1 Route2 Dermal/Ocular Route (Skin/Eyes) Hazard->Route2 Mit1 Class II Fume Hood Face Velocity: 0.4-0.5 m/s Route1->Mit1 Mit2 Nitrile Gloves (≥0.11mm) ANSI Z87.1 Goggles Route2->Mit2

Mechanistic safety logic mapping chemical hazards to specific PPE strategies.

Personal Protective Equipment (PPE) Specification Matrix

Under OSHA standard 29 CFR 1910.132, laboratory safety requires a comprehensive hazard assessment mapped to specific PPE[2][3]. The following matrix details the mandated protection, the chemical rationale, and the self-validation metric for each piece of equipment.

Hazard CodeClinical ManifestationMolecular CausalityMandated PPEValidation Metric (Self-Validating System)
H315 / H319 Skin & Serious Eye IrritationPiperazine amine disrupts lipid bilayers via proton abstraction.Nitrile gloves (≥0.11mm thick), ANSI Z87.1 Chemical Goggles Air-Inflation Test: Inflate gloves with air and submerge in water or listen for leaks prior to donning to ensure zero micro-tears.
H335 Respiratory IrritationInhalation of crystalline dust irritates mucosal membranes.Class II Fume Hood (Primary) or N95/P100 Respirator (Secondary)Anemometer Check: Verify fume hood continuous monitor reads a face velocity between 0.4 and 0.5 m/s.
H302 Harmful if swallowedSystemic toxicity via GI absorption.Fluid-resistant Lab Coat , Strict Hand HygieneVisual Inspection: Ensure cuffs are securely tucked into gloves with zero exposed skin.

Note: Nitrile (a copolymer of acrylonitrile and butadiene) is strictly required over latex. Latex degrades rapidly upon contact with basic organic amines, compromising the barrier integrity.

Standard Operating Procedure: Handling & Weighing

Do not treat this compound as a generic powder. Because 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is a hygroscopic zwitterion, improper handling will lead to moisture absorption, degrading the PROTAC linker and invalidating downstream synthesis.

Step-by-Step Methodology:

  • Pre-Operational Validation: Execute the air-inflation test on your nitrile gloves. Verify the fume hood draft is active (0.4–0.5 m/s). Logic: Drafts higher than 0.5 m/s create turbulent eddies that can blow the lightweight powder out of the sash.

  • Thermal Equilibration: Retrieve the sealed chemical vial from 2-8°C storage[1]. Place the unopened vial in a room-temperature desiccator for exactly 15 minutes. Logic: Opening a cold vial in ambient air causes immediate condensation on the powder, triggering hydrolysis and clumping of the hygroscopic zwitterion.

  • Static Mitigation: Wipe the exterior of the vial and the analytical balance draft shield with a static-dissipative brush or a 70% ethanol wipe. Logic: Zwitterionic powders are highly prone to electrostatic flyaway, which dramatically increases the risk of inhalation and cross-contamination.

  • Transfer & Weighing: Using a grounded, anti-static micro-spatula, transfer the required mass onto glass weighing paper (avoid plastic boats which retain static charge).

  • Decontamination: Post-transfer, wipe all spatulas and balance surfaces with a mildly acidic aqueous solution (e.g., 1% acetic acid) followed by DI water. Logic: The mild acid neutralizes the basic piperazine residue, rendering it highly water-soluble for easy removal.

Workflow S1 1. Storage Retrieval (2-8°C, Dark, Dry) S2 2. PPE Donning & Validation (Air-Inflation Test) S1->S2 S3 3. Thermal Equilibration (15 min in Desiccator) S2->S3 S4 4. Fume Hood Transfer (Anti-Static Spatula) S3->S4 S5 5. Waste Segregation (HDPE Containers) S4->S5

Operational workflow for handling 2-(2-(Piperazin-1-yl)ethoxy)acetic acid safely.

Logistics, Storage, and Disposal Plan

Storage Logistics: The compound must be stored at 2-8°C in a dark, dry environment [1]. Causality: The secondary amine is susceptible to oxidative degradation when exposed to light and ambient heat over prolonged periods. Moisture exposure will cause the zwitterion to form a hydrated complex, altering its molecular weight and ruining stoichiometric calculations for PROTAC conjugation.

Spill Response Plan:

  • Dry Spills (<50g): Do not dry sweep, as this aerosolizes the irritant. Gently mist the spill with a 1% acetic acid solution to suppress dust and neutralize the amine, then absorb with an inert material (e.g., vermiculite).

  • Containment: Scoop the absorbed material using non-sparking tools into a sealable High-Density Polyethylene (HDPE) container.

Waste Management & Disposal:

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials as hazardous chemical waste.

  • Liquid Waste: If the linker is dissolved in organic solvents (e.g., DMF or DMSO) during synthesis, segregate the waste into a designated "Non-Halogenated Organic Waste" carboy.

  • Critical Warning: Do not mix this waste stream with concentrated acidic waste unless previously neutralized. The basic piperazine ring can react exothermically with strong acids, potentially causing carboy pressurization.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 -- General requirements." eCFR. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.